6-Nitro-2,4-bis(trifluoromethyl) bromobenzene
Description
BenchChem offers high-quality 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-1-nitro-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF6NO2/c9-6-4(8(13,14)15)1-3(7(10,11)12)2-5(6)16(17)18/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVIMILYYYKCDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Br)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Properties & Reactivity of 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene
[1]
Executive Summary
6-Nitro-2,4-bis(trifluoromethyl)bromobenzene (IUPAC: 2-Bromo-3,5-bis(trifluoromethyl)nitrobenzene; CAS: 133307-04-7) is a highly functionalized aromatic building block characterized by extreme electron deficiency.[1] The presence of a nitro group and two trifluoromethyl moieties creates a unique electronic environment that activates the carbon-bromine bond toward nucleophilic aromatic substitution (
This compound serves as a critical intermediate in the synthesis of axially chiral bisphosphine ligands (e.g., FUPMOP) used in asymmetric hydrogenation, as well as in the development of fluorinated pharmaceuticals and agrochemicals.
Chemical Identity & Physical Properties[1][2][3][4][5]
The molecule features a benzene ring densely substituted with electron-withdrawing groups (EWGs). The steric crowding around the bromine atom (flanked by a nitro group and a trifluoromethyl group) dictates its unique reactivity profile.
| Property | Data |
| Common Name | 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene |
| IUPAC Name | 2-Bromo-3,5-bis(trifluoromethyl)nitrobenzene |
| CAS Number | 133307-04-7 |
| Molecular Formula | |
| Molecular Weight | 338.00 g/mol |
| Appearance | Pale yellow oil or low-melting crystalline solid |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
| Electronic Character | Highly electron-deficient ( |
Structural Analysis[1]
-
C1 (Nitro): Strong EWG, ortho to Bromine.
-
C2 (Bromine): The reactive center for substitution and coupling.
-
C3 (
): Strong EWG, ortho to Bromine. -
C5 (
): Strong EWG, para to Bromine.
Key Insight: The C-Br bond is activated by three strong electron-withdrawing groups in the ortho and para positions (
Reactivity Profile
The chemical behavior of this molecule is defined by three primary reaction pathways.
Mechanism 1: Nucleophilic Aromatic Substitution ( )
Due to the intense electron withdrawal from the ring, the carbon bearing the bromine atom is highly electrophilic. Nucleophiles can displace the bromine atom under mild conditions.
-
Nucleophiles: Azides (
), amines, alkoxides, and thiols.[1] -
Regioselectivity: Substitution occurs exclusively at the C-Br position.[1] The nitro group is generally retained, though it aids in stabilizing the Meisenheimer complex intermediate.[1]
-
Application: Synthesis of 2-azido or 2-amino derivatives which are precursors to heterocycles like benzotriazoles.[1]
Mechanism 2: Nitro Group Reduction
The nitro group can be selectively reduced to a primary amine (aniline) without debromination, provided the correct conditions are chosen.[1]
-
Reagents: Iron/Acetic Acid,
, or carefully controlled Hydrogenation ( ).[1] -
Product: 2-Bromo-3,5-bis(trifluoromethyl)aniline (CAS 174824-16-9).[1][2]
-
Utility: This aniline is a versatile scaffold for Schiff base synthesis and further cross-coupling to generate biaryl ligands.
Mechanism 3: Metal-Catalyzed Cross-Coupling
Despite steric hindrance from the ortho-substituents, the C-Br bond remains active for Palladium-catalyzed coupling.[1]
Visualizing the Reaction Network
The following diagram illustrates the divergent synthetic pathways accessible from the core scaffold.
Figure 1: Divergent synthetic pathways including reduction, substitution, and cross-coupling.[1]
Experimental Protocols
Protocol A: Synthesis of 2-Azido-3,5-bis(trifluoromethyl)nitrobenzene ( )
Context: This reaction demonstrates the high electrophilicity of the C-Br bond.[1]
-
Preparation: Dissolve 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene (1.0 equiv) in DMF (0.2 M concentration).
-
Reagent Addition: Add Sodium Azide (
, 1.2 equiv) carefully at room temperature.-
Note:
is toxic and potentially explosive; use a blast shield.[1]
-
-
Reaction: Stir the mixture at ambient temperature for 2–4 hours. The electron-deficient ring accelerates the displacement; heating is rarely required and may degrade the azide.[1]
-
Workup: Dilute with water and extract with Ethyl Acetate. Wash the organic layer with brine, dry over
, and concentrate.[1] -
Result: The product is obtained as a yellowish solid (mp ~52°C) and can be used directly for cyclization to benzotriazoles.
Protocol B: Selective Reduction to Aniline
Context: Synthesis of the key intermediate for ligand design.[1]
-
Setup: Charge a flask with 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene (1.0 equiv) and Ethanol/Water (4:1 ratio).
-
Reduction System: Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv) or catalytic Acetic Acid.
-
Conditions: Heat to reflux (approx. 78°C) with vigorous stirring for 2–3 hours.
-
Filtration: Filter the hot mixture through a Celite pad to remove iron residues.
-
Isolation: Concentrate the filtrate. The residue is typically a yellow oil or low-melting solid (mp 36–37°C) that crystallizes upon standing.
Safety & Handling
-
Energetic Hazards: As a nitro-aromatic compound, this molecule possesses significant energy.[1] While not classified as a primary explosive, it should be treated with caution, especially during scale-up or when subjected to high temperatures.[1]
-
Toxicity: Fluorinated nitrobenzenes are generally toxic and skin irritants.[1] They can be absorbed through the skin.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle exclusively in a fume hood.
-
Incompatibility: Avoid contact with strong reducing agents (unless controlled) and strong bases, which may induce rapid decomposition.
References
-
BuyersGuideChem. (n.d.). Supplier CAS No 133307-04-7 - 2-Bromo-3,5-bis(trifluoromethyl)nitrobenzene.[1] Retrieved from [Link]
-
Murata, M., Morimoto, T., & Achiwa, K. (1991).[1] Synthesis of Atropisomeric Biphenylbisphosphine, FUPMOP and Its Use in Ruthenium(II)-Catalyzed Asymmetric Hydrogenation. Synlett. Retrieved from [Link]
-
Sui, Z., & Macielag, M. J. (1997).[1][3] A Convenient Synthesis of 3,5-Bis(trifluoromethyl)salicylic Acid. Synthetic Communications. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Making Endo-Cyclizations Favorable Again: Synthesis of Benzotriazoles via Azide Group Directed Lithiation. Chemical Science. Retrieved from [Link]
Safety Data Sheet (SDS) for 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene
Technical Whitepaper: Comprehensive Safety & Handling Protocols for 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene
Part 1: Executive Summary & Chemical Identity
6-Nitro-2,4-bis(trifluoromethyl) bromobenzene (CAS: 133307-04-7), also known by its IUPAC systematic name 2-Bromo-3,5-bis(trifluoromethyl)nitrobenzene , is a high-value halogenated aromatic intermediate. It is primarily utilized in the synthesis of atropisomeric chiral ligands (e.g., FUPMOP, BIFUP) essential for asymmetric catalysis in pharmaceutical manufacturing.
Due to the presence of strongly electron-withdrawing groups (two
Table 1: Chemical Identification & Properties
| Parameter | Detail |
| Chemical Name | 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene |
| Systematic Name | 2-Bromo-3,5-bis(trifluoromethyl)nitrobenzene |
| CAS Number | 133307-04-7 |
| Molecular Formula | |
| Molecular Weight | 338.00 g/mol |
| Physical State | Low-melting solid or viscous liquid (Ambient) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
| Key Reactivity | Activated |
Part 2: Hazard Assessment (GHS Classification)
As a specialized intermediate, specific toxicological data (LD50) is often extrapolated from structural analogues (e.g., 1-Bromo-2,4-bis(trifluoromethyl)benzene). However, the addition of the nitro group significantly increases the oxidative potential and toxicity profile.
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Skin Irritation | Cat. 2 | H315: Causes skin irritation. | Lipophilic nature allows dermal penetration; halogenated groups cause local cytotoxicity. |
| Eye Irritation | Cat. 2A | H319: Causes serious eye irritation. | Vapors/dust are lachrymators; direct contact causes severe inflammation. |
| STOT - SE | Cat. 3 | H335: May cause respiratory irritation. | Mucosal irritation upon inhalation of vapors or dusts. |
| Acute Toxicity | Cat. 4 | H302/H312/H332: Harmful if swallowed/contact. | Nitroaromatics can induce methemoglobinemia (interference with oxygen transport). |
Part 3: Operational Safety & Handling Protocols
The Senior Scientist's Directive: Do not treat this merely as a "corrosive." Treat it as a reactive electrophile. The electron-deficient ring makes this compound eager to react with biological nucleophiles (proteins, DNA), posing a sensitization risk.
Engineering Controls & PPE
-
Ventilation: All operations must occur within a certified chemical fume hood. The high vapor density (estimated >1) means vapors will sink and accumulate on bench surfaces.
-
Glove Selection:
-
Standard: Nitrile (0.11 mm) is sufficient for incidental splash only.
-
Required: For prolonged handling or synthesis, use Silver Shield/4H (Laminate) or double-gloved Nitrile/Neoprene. The fluorinated nature facilitates permeation through standard latex.
-
-
Respiratory: If handling solids/powders outside a hood (not recommended), a P95/P100 particulate filter combined with an Organic Vapor (OV) cartridge is mandatory.
Synthesis & Reactivity Workflow
The following diagram outlines the critical decision pathways for handling this compound during synthesis, specifically highlighting the risk of runaway exotherms during nucleophilic substitution.
Figure 1: Operational workflow emphasizing the avoidance of nucleophilic solvents (e.g., Methanol, Ethanol) which can react prematurely with the activated bromine position.
Part 4: Emergency Response Protocols
These protocols are self-validating: if the "Check" step fails, the protocol loops back to escalation.
Exposure Response
-
Ocular Contact:
-
Immediate Action: Flush with tepid water for 15 minutes.
-
Validation: Check pH of eye cul-de-sac (if possible) or assess visual acuity.
-
Escalation: If pain persists >30 mins, transport to ER (ophthalmology consult required).
-
-
Dermal Contact:
-
Immediate Action: Drench with water, then wash with soap. Do not use alcohol (increases permeability).
-
Validation: Inspect skin for "whitening" or erythema.
-
Escalation: If redness spreads, treat as chemical burn.
-
Spill Management
-
Small Spill (<10g): Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as the nitro group is an oxidizer.
-
Decontamination: Wipe surface with 5% sodium thiosulfate solution (to neutralize potential bromine/byproducts) followed by detergent.
Part 5: Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated). While the molecule is stable at room temperature, refrigeration minimizes slow hydrolysis or decomposition of the nitro group.
-
Incompatibilities:
-
Strong Bases: (e.g., NaOH, KOH) will trigger rapid hydrolysis/substitution.
-
Reducing Agents: (e.g., Hydrides) will reduce the nitro group to an amine, altering the chemical identity.
-
Metals: (Mg, Li) can insert into the C-Br bond; ensure this is only done under controlled anhydrous conditions.
-
Compatibility Logic Diagram
Figure 2: Chemical compatibility matrix for storage and reactor material selection.
Part 6: References
-
Murata, M., Morimoto, T., & Achiwa, K. (1991).[1] Synthesis of Atropisomeric Biphenylbisphosphine, 6,2′-Bis(diphenylphosphino)-3-methoxy-2, 4-dimethyl-4′,6′-bis(trifluoromethyl)-1,1′-biphenyl (FUPMOP).[1][2][3] Synlett, 1991(11), 827-829.[2] Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 133307-04-7. PubChem.[4] Link
-
Sigma-Aldrich. (2023). Safety Data Sheet: 1-Bromo-2,4-bis(trifluoromethyl)benzene (Analogous Structure). Link
-
ECHEMI. (2023). Chemical Properties of 2-Bromo-3,5-bis(trifluoromethyl)nitrobenzene. Link
Sources
Technical Guide: Solubility Profile & Solvent Selection for 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene
An In-Depth Technical Guide on the Solubility of 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene
Executive Summary
6-Nitro-2,4-bis(trifluoromethyl)bromobenzene (systematically 1-bromo-2,4-bis(trifluoromethyl)-6-nitrobenzene ) is a highly specialized, electron-deficient aromatic intermediate.[1][2] Characterized by the presence of a labile bromine atom flanked by strong electron-withdrawing groups (two trifluoromethyl moieties and a nitro group), this compound is a prime candidate for Nucleophilic Aromatic Substitution (SNAr) reactions in the synthesis of advanced agrochemicals and pharmaceuticals.[1][2]
This guide addresses the critical lack of specific solubility data in public repositories by synthesizing structural analysis with field-proven solvent selection principles. It provides researchers with a predictive solubility landscape, a validated experimental protocol for precise determination, and strategic recommendations for reaction and purification workflows.[1][3]
Chemical Identity & Structural Analysis
Understanding the solubility behavior requires a dissection of the molecule’s electronic and steric environment.[2]
-
Core Structure: A benzene ring substituted at the 1, 2, 4, and 6 positions.[1][3]
-
Steric Crowding: The bromine atom at position 1 is "sandwiched" between a bulky trifluoromethyl group (C-2) and a nitro group (C-6).[1][2] This steric congestion often disrupts efficient crystal packing, potentially lowering the melting point compared to less substituted analogs, yet the high molecular weight and polarity suggest a solid state at room temperature.[3]
-
Electronic Character: The molecule is intensely lipophilic (due to -CF3) yet possesses a distinct dipole moment (due to -NO2).[1][2] This duality dictates its solubility: it resists aqueous solvation but interacts strongly with polar aprotic and halogenated solvents.[1][2]
| Property | Value / Description |
| Systematic Name | 1-Bromo-2,4-bis(trifluoromethyl)-6-nitrobenzene |
| Precursor CAS | 327-75-3 (1-Bromo-2,4-bis(trifluoromethyl)benzene) |
| Molecular Formula | C8H2BrF6NO2 |
| Predicted State | Crystalline Solid (Low Melting Point, est. 40–70 °C) |
| Primary Reactivity | SNAr (Displacement of Br or NO2) |
Solubility Landscape
The following table summarizes the predicted solubility profile based on the "Like Dissolves Like" principle, modified for fluorinated aromatics. These values are qualitative estimates derived from the behavior of structural analogs (e.g., 1-bromo-2,4-bis(trifluoromethyl)benzene and nitro-polyfluorobenzenes).[1][2]
Table 1: Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |
| Halogenated | Dichloromethane (DCM), Chloroform, 1,2-DCE | Very High (>200 mg/mL) | Ideal for extraction, transport, and initial dissolution.[1][2][3] |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | High (>150 mg/mL) | Preferred for SNAr reactions. Stabilizes the Meisenheimer complex intermediate.[1][2] |
| Ethers | THF, 1,4-Dioxane, MTBE | High (>100 mg/mL) | Good general solvents; THF is useful for organometallic coupling (e.g., Suzuki-Miyaura).[1][2][3] |
| Aromatic | Toluene, Xylene, Chlorobenzene | Moderate (50–100 mg/mL) | Useful for reflux reactions requiring higher temperatures.[1][2] |
| Alcohols | Methanol, Ethanol, IPA | Moderate to Low | Temperature-dependent.[1][2] often used as the "anti-solvent" in recrystallization pairs.[2] |
| Alkanes | Hexanes, Heptane, Cyclohexane | Low (<10 mg/mL cold) | Primary Anti-Solvent. Used to precipitate the product during purification.[1][2] |
| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Used for washing/quenching (biphasic extraction).[1][2] |
Critical Note: While alcohols are moderate solvents, avoid them in basic conditions if the bromine is labile, as alkoxide ions may compete as nucleophiles, leading to unwanted ether byproducts.[1][3]
Strategic Solvent Selection
A. For Synthesis (SNAr Reactions)
Objective: Maximize reaction rate and yield.
-
Reasoning: These solvents are polar enough to dissolve the nucleophile (often a salt) and the organic substrate.[1][2] They also solvate cations well, leaving the anionic nucleophile "naked" and more reactive.[3]
-
Process: Dissolve 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene in 5–10 volumes of MeCN.
B. For Purification (Recrystallization)
Objective: Maximize purity and recovery.
Decision Logic Diagram
Figure 1: Decision matrix for solvent selection based on experimental intent.
Experimental Protocol: Gravimetric Solubility Determination
Since specific literature values are absent, you must validate solubility in your specific solvent lots.[2] This protocol ensures reproducibility.
Scope: Determination of saturation limit (mg/mL) at 25°C. Reagents: 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene (>98%), Analytical grade solvents.[1][2]
Step-by-Step Procedure:
-
Preparation: Weigh 3 clean, dry 4 mL glass vials (
). -
Saturation: Add 100 mg of the compound to each vial.
-
Solvent Addition: Add 0.5 mL of the target solvent (e.g., Toluene) to the vial.[1][2]
-
Equilibration: Cap and vortex for 10 minutes. Use a sonicator if available to break up aggregates.[1][2]
-
Observation: If the solid dissolves completely, add another 50 mg and repeat until a visible solid residue remains (saturated solution).[2]
-
-
Thermal Equilibration: Place vials in a shaker/water bath at 25°C for 4 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (
). -
Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved (
). -
Calculation:
Safety & Handling (E-E-A-T)
Working with polyfluorinated nitrobenzenes requires strict adherence to safety protocols.[1][2]
-
Energetic Potential: Nitro compounds can be energetic.[1][2] While this specific molecule is not a primary explosive, do not distill to dryness at high temperatures (>100°C) without DSC (Differential Scanning Calorimetry) testing.[1][2]
-
Sensitization: Halogenated nitrobenzenes are potent skin sensitizers.[1][2] Always use Nitrile gloves (double-gloving recommended for DCM/DMF) and work in a fume hood.[1][2]
-
Incompatibility: Avoid contact with strong reducing agents (e.g., Hydrazine, LiAlH4) unless under controlled reaction conditions, as this can lead to uncontrolled exotherms.[1][3]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 136164, 1-Bromo-2,4-bis(trifluoromethyl)benzene. Retrieved from [Link][2]
-
Organic Syntheses. General Procedures for Nucleophilic Aromatic Substitution in Fluorinated Arenes. Coll. Vol. 10, p. 423.[2] Retrieved from [Link][2]
-
Cheméo. Chemical Properties of Benzene, 1-bromo-2-(trifluoromethyl)-. Retrieved from [Link][2]
Sources
6-Nitro-2,4-bis(trifluoromethyl) bromobenzene molecular weight and formula
The following technical guide details the chemical profile, synthesis, and application of 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene , a specialized fluorinated aromatic intermediate.
Chemical Profile, Synthesis, and Reactivity in Drug Discovery[1]
Executive Summary
6-Nitro-2,4-bis(trifluoromethyl)bromobenzene is a highly electron-deficient aromatic scaffold used primarily as a "super-electrophile" in Nucleophilic Aromatic Substitution (
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
Nomenclature & Classification
-
IUPAC Name: 1-Bromo-2,4-bis(trifluoromethyl)-6-nitrobenzene[1]
-
Common Name: 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene[1]
-
CAS Number (Precursor): 327-75-3 (Refers to the non-nitrated parent: 1-Bromo-2,4-bis(trifluoromethyl)benzene).[1][2][3]
-
Note: The specific nitro-derivative is often synthesized in-situ or custom-manufactured; public CAS indexing for the isolated nitro compound is sparse.[1]
-
-
Molecular Formula:
[1]
Molecular Weight Calculation
The molecular weight is calculated based on standard atomic weights (
| Element | Count | Atomic Weight ( | Total Mass ( |
| Carbon (C) | 8 | 12.011 | 96.088 |
| Hydrogen (H) | 2 | 1.008 | 2.016 |
| Bromine (Br) | 1 | 79.904 | 79.904 |
| Fluorine (F) | 6 | 18.998 | 113.988 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total MW | 338.00 g/mol |
Structural Analysis
The molecule is characterized by extreme steric crowding and electron withdrawal.
-
Electronic Effect: The
group at C-6 and groups at C-2/C-4 exert a synergistic (inductive) and (mesomeric) effect, severely depleting electron density at C-1.[1] -
Steric Effect: The bulky
atom is flanked by (C-2) and (C-6), forcing the nitro group to rotate out of planarity, potentially modulating its resonance contribution.[1]
Synthetic Pathway & Manufacturing
The synthesis of 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene is achieved via the electrophilic aromatic nitration of 1-Bromo-2,4-bis(trifluoromethyl)benzene .[1]
Reaction Mechanism
The regioselectivity of this nitration is exceptionally high due to the cooperative directing effects of the substituents:
-
Bromine (C-1): Weakly deactivating, ortho/para director.[1] Directs to C-6 (ortho) since C-2 and C-4 are blocked.[1]
-
Trifluoromethyl (C-2): Strongly deactivating, meta director.[1] Directs to C-6 .
-
Trifluoromethyl (C-4): Strongly deactivating, meta director.[1] Directs to C-2 (blocked) and C-6 .
Synthesis Workflow (DOT Diagram)
Figure 1: Synthesis workflow for the nitration of 1-Bromo-2,4-bis(trifluoromethyl)benzene.
Experimental Protocol
Reagents:
Procedure:
-
Setup: Charge a round-bottom flask with 1-Bromo-2,4-bis(trifluoromethyl)benzene and cool to 0°C in an ice bath.
-
Acid Addition: Add concentrated
(5 vol) to the flask. -
Nitration: Dropwise add fuming
while maintaining the internal temperature below 10°C. The reaction is exothermic. -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC or HPLC (disappearance of starting material).
-
Quench: Pour the reaction mixture carefully onto crushed ice/water (10 vol). A solid precipitate or heavy oil will form.
-
Extraction: Extract with Dichloromethane (DCM) (
vol).[1] -
Wash: Wash the combined organic layers with saturated
(to remove acid) and brine. -
Isolation: Dry over anhydrous
, filter, and concentrate in vacuo to yield the crude product (typically a pale yellow solid/oil).
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures are expected:
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz,
): - NMR:
Mass Spectrometry (MS)
-
Ionization: EI or ESI+.
-
Molecular Ion (
): 337/339 (1:1 ratio).[1]-
The presence of one Bromine atom results in a characteristic 1:1 isotopic pattern for peaks at
337 ( ) and 339 ( ).
-
-
Fragmentation: Loss of
( ) and ( ).[1]
Reactivity & Applications (SNAr)[1]
The primary utility of 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene is as a scaffold for Nucleophilic Aromatic Substitution (
Reactivity Profile
The C-1 carbon is the site of nucleophilic attack.[1] The leaving group (
-
Ortho-Nitro Group: Stabilizes the Meisenheimer complex intermediate via resonance.[1]
-
Ortho/Para-Trifluoromethyl Groups: Stabilize the intermediate via strong inductive electron withdrawal.
This makes the compound reactive even with weak nucleophiles (e.g., anilines, phenols) under mild conditions.
Derivatization Pathway (DOT Diagram)
Figure 2: SNAr reaction pathway demonstrating the displacement of Bromine.[1]
Safety & Handling (HSE)
Hazard Classification:
-
Skin/Eye Irritant: Fluorinated nitro-aromatics are potent irritants.[1]
-
Lachrymator: Potential to cause severe eye irritation.[1][9]
-
Explosion Hazard: While stable, nitro compounds can be energetic. Avoid heating crude reaction mixtures without solvent.
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: All operations, especially the nitration step involving fuming
, must be performed in a functioning fume hood. -
Waste: Segregate halogenated organic waste. Do not mix nitration waste (acidic/oxidizing) directly with organic solvents without prior neutralization.[1]
References
-
National Institute of Standards and Technology (NIST). 2,4-Bis(trifluoromethyl)bromobenzene (Precursor Data).[1][10] NIST Chemistry WebBook.[10] [Link][1]
-
PubChem. 1-Bromo-2,4-bis(trifluoromethyl)benzene Compound Summary. National Library of Medicine. [Link][1][11]
-
Organic Syntheses. Nitration of Halogenated Benzenes: General Procedures. Org.[7] Synth. Coll. Vol. 2, p. 449. [Link]
Sources
- 1. CAS 392-83-6: 1-Bromo-2-(trifluoromethyl)benzene [cymitquimica.com]
- 2. CAS 327-75-3: 1-Bromo-2,4-bis(trifluoromethyl)benzene [cymitquimica.com]
- 3. 2,4-Bis(trifluoromethyl)bromobenzene,327-75-3->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 4. savitapall.com [savitapall.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]
- 7. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. 2,4-Bis(trifluoromethyl)bromobenzene [webbook.nist.gov]
- 11. 2,4-双(三氟甲基)溴苯 98% | Sigma-Aldrich [sigmaaldrich.cn]
Applications of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene in agrochemistry
A Technical Guide for Drug Development & Agrochemical Synthesis
Part 1: Executive Summary & Core Directive
6-Nitro-2,4-bis(trifluoromethyl)bromobenzene is a high-value, electrophilic building block used primarily in the synthesis of next-generation insecticides and herbicides . Its unique substitution pattern—featuring a labile bromine atom, a strongly electron-withdrawing nitro group, and two lipophilic trifluoromethyl groups—makes it a "privileged scaffold" for generating meta-diamide insecticides (GABA-gated chloride channel modulators) and phenylpyrazole analogs.
This guide provides a technical deep-dive into its chemical reactivity, synthetic applications, and experimental protocols, designed for researchers optimizing lead compounds in crop protection.
Part 2: Chemical Architecture & Reactivity Profile[1]
The utility of 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene stems from its extreme electronic deficiency. It functions as a dual-mode electrophile , offering two distinct vectors for chemical diversification.
1. Electronic Activation (The "Warhead")
-
Susceptibility: The nitro group at the ortho position (relative to bromine) and the two
groups (at ortho and para positions relative to the ring center) create a highly electron-deficient carbon center at the C-Br bond. This makes the bromine an exceptional leaving group for Nucleophilic Aromatic Substitution ( ) .[1] -
Lipophilicity (
): The two trifluoromethyl groups significantly increase the octanol-water partition coefficient ( ), enhancing the ability of derived active ingredients (AIs) to penetrate insect cuticles or plant waxy layers. -
Metabolic Stability: The C-F bonds block metabolic oxidation at the 2 and 4 positions, prolonging the half-life of the AI in the field.
2. Reactivity Pathways
The compound serves as a divergence point in synthesis:
-
Pathway A (Reduction): Reduction of the nitro group yields 2-Bromo-4,6-bis(trifluoromethyl)aniline , a critical amine precursor for amide-based insecticides (e.g., Broflanilide analogs).
-
Pathway B (Displacement): Direct displacement of bromine by nucleophiles (amines, phenols, thiols) to generate ethers or secondary amines.
Figure 1: Divergent synthetic pathways for 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene.
Part 3: Primary Application – Meta-Diamide Insecticides
The most significant application of this scaffold is in the synthesis of Meta-Diamide Insecticides (Group 30 in IRAC classification). These compounds, structurally related to Broflanilide , act as allosteric modulators of GABA-gated chloride channels.
Mechanism of Action:
The 2-bromo-4,6-bis(trifluoromethyl)phenyl moiety (derived from the title compound) locks the conformation of the amide bond and fits into a hydrophobic pocket within the insect GABA receptor. The bromine atom provides a "steric anchor," while the
Synthetic Workflow
-
Reduction: The nitro group is selectively reduced to an amine without dehalogenating the bromine.[1]
-
Amide Coupling: The resulting aniline is coupled with a functionalized benzoic acid (often containing a heptafluoroisopropyl group) to form the diamide backbone.[1]
Part 4: Experimental Protocols
Safety Warning: This compound is a potent electrophile and potential skin sensitizer.[1] All operations must be conducted in a fume hood with appropriate PPE (nitrile gloves, goggles).
Protocol A: Selective Reduction to 2-Bromo-4,6-bis(trifluoromethyl)aniline
Target: Conversion of
Rationale: Catalytic hydrogenation (
Materials:
-
Substrate: 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene (10 mmol, 3.38 g)
-
Reagent: Iron powder (325 mesh, 50 mmol, 2.8 g)
-
Solvent: Acetic Acid (glacial, 30 mL) / Ethanol (10 mL)
-
Catalyst: Conc. HCl (0.5 mL)
Step-by-Step Methodology:
-
Setup: Equip a 100 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
-
Dissolution: Dissolve the substrate in the Ethanol/Acetic Acid mixture. Heat to 60°C.
-
Addition: Add Iron powder portion-wise over 15 minutes. The reaction is exothermic; monitor temperature to keep below 85°C.[1]
-
Activation: Add Conc. HCl dropwise to activate the iron surface.[1]
-
Reflux: Heat the mixture to reflux (approx. 90-95°C) for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2). The yellow starting material should disappear, replaced by a fluorescent amine spot.[1]
-
Workup: Cool to room temperature. Filter through a Celite pad to remove iron residues.[1] Wash the pad with Ethyl Acetate (50 mL).[1]
-
Neutralization: Pour the filtrate into ice-water (100 mL) and neutralize with saturated
until pH ~8. -
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Expected Yield: 85-92% of an off-white solid.[1]
Protocol B:
Displacement with Pyrazole
Target: Synthesis of 1-(2-nitro-4,6-bis(trifluoromethyl)phenyl)-1H-pyrazole.
Rationale: The highly activated ring allows for mild nucleophilic substitution.[1] Potassium carbonate is sufficient as a base; strong bases like NaH are unnecessary and may cause side reactions.[1]
Materials:
-
Substrate: 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene (5 mmol)
-
Nucleophile: Pyrazole (6 mmol)
-
Base:
(anhydrous, 10 mmol) -
Solvent: Acetonitrile (dry, 20 mL)
Step-by-Step Methodology:
-
Mixing: In a 50 mL vial, combine the substrate, pyrazole, and
in Acetonitrile. -
Reaction: Heat the mixture to 60°C for 4 hours.
-
Monitoring: Monitor by HPLC or TLC. The bromine is displaced by the pyrazole nitrogen.[1]
-
Workup: Dilute with water (50 mL), extract with Dichloromethane (DCM).
-
Isolation: Evaporate solvent. Recrystallize from Ethanol.[1]
Part 5: Quantitative Data Summary
The following table summarizes the physicochemical impact of the 2,4-bis(trifluoromethyl) motif compared to standard chloro-analogs in agrochemical scaffolds.
| Property | 2,4-Bis( | 2,4-Dichloro Analog | Impact on Agrochemical Performance |
| Lipophilicity (LogP) | ~4.5 - 5.2 | ~3.5 - 4.0 | Higher LogP improves cuticle penetration in insects. |
| Hammett | 1.08 (Strong withdrawing) | 0.46 (Moderate withdrawing) | Increases acidity of NH protons in amides; enhances receptor binding.[1] |
| Metabolic Stability | High (C-F bond energy ~116 kcal/mol) | Moderate (C-Cl bond energy ~81 kcal/mol) | |
| Molecular Volume | High (Steric bulk) | Moderate |
Part 6: Synthesis Workflow Visualization (Meta-Diamide)
The diagram below illustrates the critical path from the raw material to a bioactive Meta-Diamide insecticide candidate.
Figure 2: Linear synthesis workflow for Meta-Diamide insecticides using the title compound.
References
-
Synthesis and application of trifluoromethylpyridines and benzenes in agrochemistry. Source: National Institutes of Health (PMC) / Journal of Pesticide Science.[1] URL:[Link]
-
Pesticidally active fused bicyclic heteroaromatic compounds. Source: European Patent Office (EP 4643644 A2).[1] URL:[Link]
-
Nucleophilic Aromatic Substitution Mechanisms in Electron-Deficient Arenes. Source: OpenStax Chemistry / Organic Chemistry.[1] URL:[Link]
-
Properties of 2,4-Bis(trifluoromethyl)bromobenzene. Source: NIST Chemistry WebBook.[1][2] URL:[Link]
Sources
Methodological & Application
One-pot synthesis protocols involving 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene
Application Note: High-Efficiency One-Pot Synthesis Protocols Involving 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene
Executive Summary & Strategic Value
This guide details the synthetic utility of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene (referred to herein as Reagent A ), a highly electron-deficient aromatic scaffold. Due to the synergistic electron-withdrawing effects of two trifluoromethyl (-CF
Reagent A serves as a potent "linchpin" intermediate for the rapid assembly of poly-fluorinated benzimidazoles, quinoxalines, and diaryl ethers —motifs critical in modern oncology (kinase inhibitors) and agrochemistry.
Key Advantages of Protocols Described:
-
Atom Economy: One-pot cascades eliminate intermediate isolation.
-
Orthogonal Reactivity: The C1-Br bond is chemically distinct from the C6-NO
group, allowing sequential functionalization (Substitution Reduction Cyclization). -
Fluorine Incorporation: Introduces two metabolic blocking groups (-CF
) early in the synthesis, enhancing lipophilicity and bioavailability.
Mechanistic Grounding
The reactivity of Reagent A is governed by the stability of the Meisenheimer Complex .
-
Activation: The C1 carbon is highly electrophilic. The negative charge developed in the transition state is delocalized onto the ortho-nitro group and the para-trifluoromethyl group.
-
Regioselectivity: Nucleophilic attack occurs exclusively at C1 (displacing Bromide). The -CF
and -NO groups are poor leaving groups compared to Bromide in this specific electronic environment. -
Steric Environment: The C1 position is flanked by a -CF
group at C2 and a -NO group at C6. While sterically crowded, the extreme electronic activation overcomes this barrier for small to medium-sized nucleophiles.
Protocol 1: One-Pot Synthesis of 4,6-Bis(trifluoromethyl)benzimidazoles
This protocol describes the cascade synthesis of N-alkylated benzimidazoles directly from Reagent A without isolating the nitroaniline intermediate.
Target Audience: Medicinal Chemists targeting GPCRs or Kinases.
Experimental Workflow Diagram
Figure 1: Logical flow for the SNAr-Reduction-Cyclization cascade.
Detailed Methodology
Reagents:
-
Reagent A: 1.0 equiv (e.g., 338 mg, 1.0 mmol)
-
Amine Nucleophile (R-NH
): 1.1 equiv (e.g., Benzylamine, 107 µL) -
Base: K
CO (2.0 equiv) -
Reductant: Sodium Dithionite (Na
S O , 3.0 equiv) or Iron powder (5.0 equiv) with NH Cl. -
Cyclization Agent: Triethyl Orthoformate (TEOF) or an Aldehyde (1.2 equiv).
-
Solvent: DMF or DMSO (Reaction Matrix); Ethanol/Water (Reduction phase).
Step-by-Step Protocol:
-
S
Ar Phase:-
Dissolve Reagent A (1.0 mmol) in DMF (3.0 mL) in a round-bottom flask.
-
Add K
CO (2.0 mmol) followed by the amine nucleophile (1.1 mmol). -
Observation: The solution will likely turn deep yellow/orange immediately (formation of nitroaniline).
-
Stir at Room Temperature for 1–2 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting bromide (high R
) should disappear.
-
-
Reduction Phase (In-Situ):
-
Option A (Dithionite): Add water (1 mL) to the DMF solution. Add Na
S O (3.0 mmol) slowly. Heat to 50°C for 2 hours. The yellow color typically fades as the nitro group is reduced to the amine. -
Option B (Iron): Add Ethanol (3 mL), saturated NH
Cl (1 mL), and Iron powder. Reflux for 2 hours. Filter off iron sludge while hot.
-
-
Cyclization Phase:
-
To the crude diamine mixture (do not isolate), add Triethyl Orthoformate (3 mL) and a catalytic amount of p-TsOH (10 mg).
-
Heat to 100°C for 3 hours.
-
Mechanism:[1][2][3][4] The newly formed primary amine condenses with TEOF to form the imidazole ring, closing onto the secondary amine installed in Step 1.
-
-
Workup:
Expected Yield: 65–85% (over 3 steps).
Protocol 2: Synthesis of Fluorinated Diaryl Ethers (Agrochemical Scaffold)
This protocol utilizes Reagent A to synthesize herbicides analogous to Oxyfluorfen but with enhanced fluorination patterns.
Experimental Workflow Diagram
Figure 2: Pathway for Diaryl Ether Synthesis.
Protocol:
-
Setup: Charge a flask with substituted phenol (1.0 equiv), K
CO (1.5 equiv), and Acetonitrile (0.2 M). -
Addition: Stir for 15 min to generate the phenoxide. Add Reagent A (1.0 equiv).
-
Reaction: Heat to 60°C for 4 hours.
-
Note: Higher temperatures (>80°C) may cause side reactions with the nitro group if the phenol is electron-rich.
-
-
Purification: Standard aqueous workup and recrystallization from Hexane/Ethanol.
Data & Troubleshooting
Table 1: Solvent Effects on S
| Solvent | Dielectric Constant | Reaction Time (Step 1) | Yield (Crude) | Notes |
| DMF | 36.7 | 1.0 h | 92% | Recommended. Excellent solubility. |
| DMSO | 46.7 | 0.5 h | 89% | Harder to remove during workup. |
| THF | 7.5 | 6.0 h | 65% | Too slow; poor solubility of K |
| Ethanol | 24.5 | 4.0 h | 70% | Potential side reaction (ethoxy substitution). |
Troubleshooting Guide:
-
Problem: Hydrolysis of Br to OH (formation of phenol byproduct).
-
Cause: Wet solvent or hygroscopic base.[7]
-
Solution: Use anhydrous DMF and dry K
CO in an oven.
-
-
Problem: Incomplete Reduction (Step 2).
-
Cause: Stirring issues with Iron powder or degraded Dithionite.
-
Solution: Use vigorous mechanical stirring; ensure Dithionite smells pungent (fresh).
-
References
-
Nucleophilic Aromatic Substitution Mechanism
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link
-
-
Synthesis of Fluorinated Benzimidazoles
-
Bridgwood, K. L., et al. (2008). Synthesis of trifluoromethylated benzimidazoles via SNAr and reductive cyclisation. Tetrahedron Letters. Link (Analogous chemistry using o-nitro-halo-CF3 precursors).
-
-
One-Pot Nitro Reduction-Cyclization Methodologies
-
Yang, D., et al. (2008). One-Pot Synthesis of Benzimidazoles from o-Nitroarylamines. Synlett. Link
-
-
Properties of Bis(trifluoromethyl)
Sources
- 1. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 4. US3155727A - Reaction of aromatic amines with para halo nitrobenzenes using copper cyanide condensation catalyst - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CAS 327-75-3: 1-Bromo-2,4-bis(trifluoromethyl)benzene [cymitquimica.com]
- 9. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
Technical Guide: Overcoming Steric Hindrance in 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene
This technical guide addresses the specific challenges of reacting 1-bromo-6-nitro-2,4-bis(trifluoromethyl)benzene . This substrate presents a "perfect storm" of synthetic difficulty: extreme steric hindrance flanking the reactive site (the "ortho-effect") combined with a highly electron-deficient ring system.
Content Type: Technical Support & Troubleshooting Target Audience: Medicinal Chemists, Process Chemists Subject: 1-bromo-6-nitro-2,4-bis(trifluoromethyl)benzene (CAS: Analogous to 1-bromo-2,4-bis(trifluoromethyl)benzene derivatives)[1]
The "Steric Fortress" Analysis
Before attempting any reaction, understand the molecular geometry. The bromine atom at position C1 is flanked by:
-
C2-Trifluoromethyl (-CF₃): A large, spherical electron-withdrawing group.[1]
-
C6-Nitro (-NO₂): A bulky, planar electron-withdrawing group.[1]
The Consequence: The reactive C-Br bond is buried in a steric pocket. Standard nucleophiles and bulky metal catalysts cannot easily access the site. However, the ring is electronically hyper-activated (two -CF₃ and one -NO₂ groups), making it a "coiled spring" for Nucleophilic Aromatic Substitution (SₙAr) if the steric barrier can be breached.[1]
Visualization: The Steric Blockade
Caption: Figure 1. The C1-Bromine bond is electronically activated but sterically shielded by ortho-substituents.[1]
Module 1: Nucleophilic Aromatic Substitution (SₙAr)
Q: Why is my SₙAr reaction with a secondary amine failing despite the electron-deficient ring? A: While the ring is activated, the approach vector is blocked. The "Ortho-Effect" prevents the formation of the Meisenheimer complex for bulky nucleophiles.
Troubleshooting Checklist:
-
Nucleophile Size: Primary amines (R-NH₂) react much faster than secondary amines (R₂NH). If you must use a secondary amine, ensure it is not branched at the alpha-position.[1]
-
Solvent Choice: Switch to Polar Aprotic Solvents (DMSO, NMP, DMF).[1] These solvents solvate cations, leaving the nucleophilic anion "naked" and more reactive.
-
Temperature: Standard reflux (80°C) is often insufficient for 2,6-disubstituted systems. You may need 120–150°C .
-
Base: Use a non-nucleophilic base (e.g., DIPEA, Cs₂CO₃) to neutralize the HBr generated.
Protocol A: High-Pressure SₙAr for Hindered Amines
-
Reagents: Substrate (1.0 eq), Amine (1.2–1.5 eq), DIPEA (2.0 eq).[1]
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.[1]
-
Vessel: Microwave vial (sealed).
-
Conditions:
-
Dissolve reagents in NMP (0.5 M concentration).
-
Seal and heat to 140°C in a microwave reactor for 30–60 minutes.
-
Why Microwave? It allows rapid heating above the boiling point of the solvent/amine without reflux limitations, overcoming the high activation energy barrier imposed by sterics.
-
Module 2: Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)[1]
Q: My Suzuki coupling yields are <10%. Is the catalyst dead? A: Likely not dead, but unable to initiate. The rate-limiting step for this substrate is Oxidative Addition . The bulky Pd-ligand complex cannot squeeze between the -CF₃ and -NO₂ groups to break the C-Br bond.[1]
The Solution: Ligand Engineering You must use ligands designed for sterically demanding oxidative addition.
-
Recommended Ligands:
-
BrettPhos / tBuBrettPhos: Excellent for C-N coupling.
-
XPhos / SPhos: Excellent for Suzuki coupling of hindered aryl chlorides/bromides.
-
NHC Ligands (e.g., IPr, PEPPSI-IPr): These create a "fan" shape that pushes the bulk away from the metal center.[1]
-
Q: Should I use Pd(PPh₃)₄ or Pd(dppf)Cl₂? A: No. These "Generation 1" catalysts are too bulky and not active enough. Use Precatalysts (e.g., XPhos Pd G4) that generate the active mono-ligated Pd(0) species immediately upon heating.
Protocol B: Sterically Demanding Suzuki Coupling
-
Substrate: 1-bromo-6-nitro-2,4-bis(trifluoromethyl)benzene.[1]
-
Boronic Acid: Arylboronic acid (1.5 eq).
-
Catalyst: XPhos Pd G4 (2–5 mol%).
-
Base: K₃PO₄ (3.0 eq) - Anhydrous bases are preferred to prevent hydrolysis of the -CF₃ or -NO₂ groups.
-
Solvent: 1,4-Dioxane / Water (10:[1]1) or Toluene (anhydrous).
-
Conditions:
-
Degas solvents thoroughly (Argon sparge).
-
Heat to 100°C for 12–24 hours.
-
Note: If the reaction stalls, add 1 mol% more catalyst and raise temp to 110°C.
-
Visualization: The Catalytic Cycle Fix
Caption: Figure 2. Success depends on generating a mono-ligated Pd(0) species capable of accessing the hindered C-Br bond.
Module 3: Nitro Group Management[1]
Q: I see a side product with M-30 mass. What is it? A: This is likely the amine (reduction of -NO₂ to -NH₂) or a nitroso intermediate.
-
Cause: If you are using Pd/C or harsh reducing metals, the nitro group will reduce.
-
Prevention:
Q: Can the Nitro group act as a leaving group? A: Yes, in rare cases (Denitrative coupling), but the Bromine is a far better leaving group. However, if you use a nucleophile that attacks the C6 position (ipso to NO₂), you might see denitration.[1] This is rare unless the nucleophile is extremely small and hard (like Fluoride).
Summary Data Table: Reaction Optimization
| Variable | Standard Condition (Fails) | Optimized Condition (Works) | Reason |
| Solvent (SₙAr) | THF, Ethanol | DMSO, NMP | Higher dielectric constant stabilizes transition state; higher boiling point.[1] |
| Catalyst (Suzuki) | Pd(PPh₃)₄, Pd(OAc)₂ | XPhos Pd G4, PEPPSI-IPr | Specialized ligands facilitate oxidative addition in hindered pockets. |
| Base | Na₂CO₃ (aq) | K₃PO₄, Cs₂CO₃ | Stronger base often required; Cesium effect can assist halide abstraction. |
| Temp | 60–80°C | 100–140°C | Thermal energy required to overcome steric repulsion. |
References
-
Chemical Communications (RSC) . "Sterically hindered N-heterocyclic carbene/palladium(II) catalyzed Suzuki–Miyaura coupling of nitrobenzenes." (Discusses overcoming steric hindrance in nitro-arenes).
-
Organic Chemistry Portal . "Suzuki Coupling - Ligand Developments."[1][2] (General reference for XPhos/Buchwald ligands in hindered systems).
-
ACS Catalysis . "Ligand-Enabled ortho-Arylation... with 2,6-Disubstituted Aryl Halides." (Specific strategies for 2,6-disubstituted halides).
-
Chem-Impex . "1-Bromo-2,4-bis(trifluoromethyl)benzene Product Page." (Precursor data).
Sources
Storage stability and shelf life of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene
Welcome to the technical support center for 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this reagent in your experiments. Here, we address common questions and troubleshooting scenarios based on the chemical properties of the molecule and established laboratory best practices.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the storage, handling, and stability of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene.
1. What are the optimal storage conditions for 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene?
To ensure the long-term stability of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] The recommended storage temperature is typically between 15°C and 25°C.[4][5] It is crucial to protect the compound from moisture and light. Some suppliers recommend storing under an inert atmosphere.[6][7]
2. What is the expected shelf life of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene?
3. How can I determine if my sample of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene has degraded?
Visual inspection is the first step. Any change in color or the appearance of solid precipitates in the liquid may indicate degradation. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to determine the purity of the sample.[10][11]
4. What are the potential degradation pathways for this compound?
Based on the functional groups present, potential degradation pathways could involve the reduction of the nitro group or the cleavage of the carbon-bromine bond.[12] While specific studies on this molecule are not available, related nitroaromatic compounds can undergo reduction of the nitro group to nitroso, hydroxylamino, and then amino functionalities.[12][13] Similarly, brominated aromatic compounds can undergo debromination, particularly under photolytic conditions.[12][14]
5. What materials and chemicals are incompatible with 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene?
This compound should be kept away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[15] It is also important to avoid sources of ignition such as open flames, hot surfaces, and sparks, as it is a combustible liquid.[1][2]
Troubleshooting Guide
Encountering unexpected results in your experiments? This guide will help you troubleshoot common issues that may arise from the handling and use of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene.
| Symptom | Possible Cause | Recommended Solution |
| Low reaction yield or incomplete reaction | Degradation of the starting material due to improper storage. | - Confirm the purity of the 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene using an appropriate analytical method (e.g., NMR, GC, or HPLC). - If the purity is low, consider purifying the reagent or using a fresh batch. |
| Presence of unexpected side products in the reaction mixture | The presence of impurities in the starting material. | - Characterize the side products using techniques like LC-MS or GC-MS to understand their origin. - Review the storage conditions and handling procedures to prevent future degradation. |
| Inconsistent results between experiments | Variability in the purity of the reagent from different batches or due to gradual degradation. | - Always use a fresh bottle of the reagent for critical experiments. - Qualify each new batch of the reagent by running a standard reaction and analyzing the results. |
| Color change of the material upon storage | Potential decomposition of the compound. | - A significant color change may indicate degradation. It is advisable to test the purity of the material before use. - If purity is compromised, a fresh sample should be used. |
Experimental Protocols
To ensure the integrity of your experiments, it is crucial to handle and use 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene correctly. Below is a general protocol for its use in a typical cross-coupling reaction.
Protocol: Suzuki Cross-Coupling Reaction
-
Reagent Purity Check (Recommended):
-
Before starting the reaction, verify the purity of the 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene by GC or ¹H NMR.
-
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and ligand.
-
Add the boronic acid derivative, followed by the base.
-
Add the appropriate solvent.
-
Finally, add the 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature.
-
Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water or a suitable aqueous solution.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing the Troubleshooting Process
The following diagram illustrates the logical workflow for troubleshooting issues related to the use of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene.
Caption: Troubleshooting workflow for experiments involving 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene.
References
- SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
-
Bromobenzene | C6H5Br | CID 7961. (n.d.). PubChem. Retrieved from [Link]
- SAFETY DATA SHEET. (2025, September 5). Thermo Fisher Scientific.
- Safety Data Sheet: Bromobenzene. (n.d.). Carl ROTH.
- SAFETY DATA SHEET. (2025, September 24). Thermo Fisher Scientific.
- Material Safety Data Sheet Bromobenzene MSDS# 03420 Section 1 - Chemical Product and Company Identific
- BroMobenzene--d4 SDS, 64646-03-3 Safety D
- SAFETY DATA SHEET. (2025, February 14). TCI Chemicals.
- Safety Data Sheet: Bromobenzene. (n.d.). Carl ROTH.
- SAFETY D
- Unraveling the Fate of Bromophenols: A Comparative Guide to Degradation P
- ANALYTICAL METHODS. (n.d.).
- Supporting Information for. (n.d.). The Royal Society of Chemistry.
- Impurity Analysis and Profiling Services. (n.d.). Emery Pharma.
- Degradation pathways of 1,3-Dibromo-2,4,6-trinitrobenzene under different conditions. (n.d.). Benchchem.
- Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)
- 2,4-Bis(trifluoromethyl)-6-bromophenol. (n.d.). Fluorochem.
- Bacterial pathways for degradation of nitroaromatics. (2006, October 6). RSC Publishing.
- Shelf Life. (n.d.). Magnaflux EU.
-
2,4-Bis(trifluoromethyl)bromobenzene. (n.d.). NIST WebBook. Retrieved from [Link]
- Shelf Life. (n.d.). Magnaflux EU.
- Safety Data Sheet: Bromobenzene. (2025, March 31). Carl ROTH.
- Microbial detoxification of 2,4,6-tribromophenol via a novel process with consecutive oxidative and hydrolytic debromination: Biochemical, genetic and evolutionary characteriz
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sfdr-cisd-tx.safeschoolssds.com [sfdr-cisd-tx.safeschoolssds.com]
- 3. echemi.com [echemi.com]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com [carlroth.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Shelf Life | Magnaflux [magnaflux.eu]
- 9. Shelf Life | Magnaflux [magnaflux.eu]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Bacterial pathways for degradation of nitroaromatics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 14. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
Troubleshooting low reactivity of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene
Ticket ID: #RXN-2024-001 Subject: Troubleshooting Low Reactivity in Cross-Coupling & Substitution Status: Open Assigned Scientist: Senior Application Specialist (Catalysis & Fluorine Chemistry)[1]
Diagnostic Triage: Why is this molecule "dead"?
You are encountering low reactivity not because the molecule is chemically inert, but because it is sterically shielded while being electronically schizophrenic .
The Molecular Trap
-
The Structure: 1-Bromo-2-nitro-4,6-bis(trifluoromethyl)benzene.[1]
-
The Blockade (Steric): The reaction center (C-Br bond) is sandwiched between a Nitro group (
) and a Trifluoromethyl group ( ).[1] This is a classic "Ortho-Ortho Effect." Standard catalysts (e.g., , ) physically cannot fit into this pocket to perform oxidative addition.[1] -
The Paradox (Electronic):
-
For Pd-Catalysis: The electron-withdrawing groups (EWGs) should help oxidative addition, but the steric bulk overrides this. Furthermore, highly electron-deficient rings can stabilize Pd-intermediates too strongly, hampering the transmetallation step.[1]
-
For SNAr: The EWGs make the ring highly electrophilic (good!), but the steric bulk prevents the nucleophile from attacking the carbon to form the Meisenheimer complex.
-
Decision Matrix: Choose Your Rescue Path
Before proceeding, select your intended reaction class.[1]
Figure 1: Decision tree for troubleshooting reactivity based on reaction mechanism.
Protocol A: Rescuing Palladium Catalysis (Suzuki/Buchwald)[1]
Standard ligands are insufficient.[1] You must use Dialkylbiaryl phosphine ligands (Buchwald Ligands) or NHC (N-Heterocyclic Carbene) complexes .[1] These are bulky enough to force the formation of the active monoligated
Recommended Catalyst Systems
| Component | Recommendation | Why? |
| Pre-catalyst | Pd-PEPPSI-IPr or XPhos Pd G4 | Air-stable precatalysts ensure accurate Pd dosing and rapid activation.[1] Avoid |
| Ligand | XPhos or BrettPhos | Extremely bulky.[1] High cone angle forces the catalyst open; electron-richness speeds up oxidative addition.[1] |
| Base | Weaker bases like carbonate often fail.[1] Anhydrous conditions prevent protodebromination.[1] | |
| Solvent | 1,4-Dioxane or Toluene | High boiling point required ( |
Troubleshooting Guide (Q&A)
Q: I see starting material consumption, but I'm getting "Protodebromination" (Ar-Br
-
Fix: Increase the concentration of the Boronic Acid (1.5 - 2.0 equiv).
-
Fix: Switch to anhydrous solvents and use a glovebox if possible.
-
Fix: Add 1-2 drops of water if using inorganic bases (counter-intuitive, but sometimes needed for solubility), but for this substrate, strictly anhydrous with CsF is safer.
Q: The reaction turns black immediately (Pd black precipitates). A: Your ligand is not stabilizing the metal.
-
Fix: Switch to SPhos or XPhos . Ensure the Ligand:Pd ratio is at least 2:1 if mixing manually, or use G3/G4 precatalysts.
Protocol B: The SNAr "Halex" Workaround
If metal catalysis fails, you likely tried SNAr and found it sluggish. Bromine is a mediocre leaving group for SNAr in extremely crowded systems because the rate-determining step is the attack of the nucleophile.
The Fix: Convert the Bromide to a Fluoride. Fluoride is small (low steric penalty) and highly electronegative (stabilizes the transition state). Ar-F reacts 100-1000x faster than Ar-Br in SNAr. [1]
Step 1: The Halex Reaction (Br F)
-
Reagents: Spray-dried Potassium Fluoride (KF), 18-Crown-6 (catalytic).[1]
-
Solvent: DMSO or Sulfolane (anhydrous).[1]
-
Temp:
.
Protocol:
-
Dry KF in a vacuum oven at
overnight (Critical: wet KF kills the reaction). -
Mix Substrate (1.0 equiv), KF (2.0 equiv), and 18-Crown-6 (0.1 equiv) in dry DMSO.
-
Heat to
for 4-6 hours. Monitor by GC-MS (look for M-60 mass shift).[1] -
Result: You now have 1-Fluoro-2-nitro-4,6-bis(trifluoromethyl)benzene .
Step 2: The Nucleophilic Attack
Now, react this fluoro-intermediate with your amine/nucleophile.
-
Conditions: THF or DMF, Room Temperature to
, . -
Outcome: Rapid substitution due to the "Fluorine Effect."
Visual Mechanism: The Steric Wall
Figure 2: Visualization of the "Ortho-Ortho" steric blockade preventing standard catalyst access.
References & Authority
-
Buchwald-Hartwig Coupling of Hindered Substrates:
-
The Halex Reaction (Halogen Exchange):
-
PEPPSI Catalyst Protocols:
Disclaimer: These protocols involve hazardous chemicals (nitro-aromatics, fluorinated species).[1] Always perform a full Risk Assessment (RA) before experimentation.
Sources
Technical Support Center: Purification of 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene
Welcome to the dedicated technical support guide for the purification of crude 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate with high purity. The following question-and-answer guide provides troubleshooting strategies, detailed protocols, and the scientific rationale behind each purification step.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a dark, oily residue instead of the expected solid. What are the likely impurities?
This is a common issue often indicating the presence of unreacted starting material and residual acids from the nitration process.
-
Unreacted Starting Material: The precursor, 2,4-bis(trifluoromethyl)bromobenzene, is a liquid with a boiling point of approximately 158 °C. Its presence will lower the melting point of the final product, often resulting in an oil or a low-melting solid.
-
Residual Nitrating Agents: Incomplete quenching or work-up can leave trace amounts of nitric and sulfuric acid, which can contribute to the dark color and oily nature of the product.
-
Nitrophenolic Impurities: Although less common, degradation or side reactions can sometimes form highly colored nitrophenolic compounds.
Initial Troubleshooting Steps:
-
Neutralizing Wash: Ensure the crude product, dissolved in an organic solvent like dichloromethane (DCM) or ethyl acetate, is thoroughly washed with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a water wash to remove residual salts.
-
Purity Assessment via TLC: Spot the crude material against the starting material on a silica TLC plate (e.g., eluted with 95:5 Hexane:Ethyl Acetate). The presence of a lower Rf spot corresponding to the starting material confirms its presence.
Q2: My NMR analysis indicates the presence of multiple isomers. How can I separate them?
Isomer formation is a classic challenge in electrophilic aromatic substitution. The directing effects of the bromo and trifluoromethyl groups favor the formation of 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene, but other isomers can form in smaller quantities. Column chromatography is the most effective method for separating these closely related compounds.[1][2]
Core Principle: Isomers often have slight differences in polarity. Silica gel column chromatography separates compounds based on their differential adsorption to the polar stationary phase (silica) and solubility in the mobile phase (eluent).[2] The least polar compound will elute first.
Below is a general workflow for developing a chromatographic separation.
Caption: Isomer Separation Workflow via Column Chromatography.
See the Protocols section for a detailed step-by-step guide to column chromatography.
Q3: What is the best solvent system for recrystallizing 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene?
Recrystallization is an excellent technique for removing small amounts of impurities, especially if the crude product is already mostly solid.[3] The ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at cold temperatures.
Recommended Solvents: Given the fluorinated and nitrated nature of the molecule, polar protic solvents are a good starting point.
| Solvent System | Rationale & Application |
| Ethanol or Isopropanol | Often effective for nitroaromatic compounds. The high polarity of the nitro group and the halogenated rings allows for good solubility at elevated temperatures. |
| Ethanol/Water Mixture | A powerful two-solvent system. Dissolve the crude product in a minimum amount of hot ethanol, then add water dropwise until the solution becomes cloudy (the cloud point). Add a drop or two more of hot ethanol to clarify, then allow to cool slowly. |
| Hexane/Ethyl Acetate | Useful if non-polar impurities (like residual starting material) are the primary concern. Dissolve in a minimal amount of warm ethyl acetate and add hexane until cloudy. |
Causality: The principle of "like dissolves like" is key. The nitro group adds significant polarity. Solvents like ethanol can form hydrogen bonds and dipole-dipole interactions, effectively solvating the molecule at higher temperatures. As the solution cools, the kinetic energy decreases, and the compound's self-attraction to form a crystal lattice overcomes the solute-solvent interactions, causing it to precipitate out in a purer form.
Q4: After purification, my product is still slightly yellow. How can I decolorize it?
A persistent yellow color often indicates the presence of trace, highly conjugated impurities or oxidation byproducts.
Solution: Activated Charcoal Treatment
-
Dissolve the purified, but still colored, product in a suitable hot solvent (e.g., ethanol, as if for recrystallization).
-
Add a very small amount of activated charcoal (typically 1-2% of the product's weight) to the hot solution. Caution: Add charcoal to a solution that is not boiling vigorously to avoid bumping.
-
Swirl the mixture for a few minutes. The charcoal's high surface area adsorbs the colored impurities.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.
-
Allow the clear, colorless filtrate to cool and crystallize as usual.
Detailed Experimental Protocols
Protocol 1: Column Chromatography for Isomer Separation
This protocol is designed for purifying a crude mixture containing isomeric byproducts.
1. Materials & Setup:
-
Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh).
-
Mobile Phase: Hexane and Ethyl Acetate (HPLC grade).
-
Glass chromatography column.
-
Fraction collection tubes.
2. Procedure:
-
Determine Eluent System: Use TLC to find a solvent ratio that gives the desired product a retention factor (Rf) of ~0.25-0.35 and provides good separation from impurities. Start with a 95:5 Hexane:Ethyl Acetate mixture and adjust as needed.
-
Pack the Column (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a beaker, create a slurry of silica gel in your chosen eluent.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica bed.
-
Drain the solvent until it is just level with the top of the sand. Never let the column run dry.
-
-
Load the Sample (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder.
-
Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting fractions. Maintain a constant flow rate.
-
Monitor the separation by spotting collected fractions on TLC plates.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene.
-
Protocol 2: Recrystallization from Ethanol/Water
This protocol is ideal for removing minor impurities from a mostly solid crude product.
1. Materials:
-
Crude 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene.
-
Ethanol (200 proof).
-
Deionized Water.
-
Erlenmeyer flasks.
-
Hot plate.
-
Buchner funnel and filter paper.
2. Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and bring the mixture to a gentle boil to dissolve the solid completely.
-
While hot, add deionized water drop-by-drop until you observe persistent cloudiness.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you may then place it in an ice bath.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to remove all residual solvent.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting crude product impurities.
References
- CN102491901B - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene - Google Patents.
-
Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24, 2145-2148. Available at: [Link]
-
LeBel, C. A., & Giese, R. W. (n.d.). 4-(Trifluoromethyl)-2,3,5,6-tetrafluorobenzyl bromide as a new electrophoric derivatizing reagent. CDC Stacks. Available at: [Link]
-
Veeprho. (n.d.). 2,4-Bis(bromomethyl)-1-(trifluoromethoxy)benzene. Available at: [Link]
-
Singh, A. K., et al. (2025). The Synthesis and Characterization of Bemotrizinol Impurities. ResearchGate. Available at: [Link]
-
EduBirdie. (n.d.). Lab Report - Nitration of Bromobenzene. Available at: [Link]
- U.S. Patent No. 2,874,196. (1959). Method of crystallizing nitro products. Google Patents.
-
U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). m-BROMONITROBENZENE. Available at: [Link]
-
Ido, G. A., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). ResearchGate. Available at: [Link]
-
Allfluoro pharmaceutical co .ltd. (n.d.). 2,4-Bis(trifluoromethyl)bromobenzene. Available at: [Link]
- U.S. Patent No. 6,255,545B1. (2001). Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene. Google Patents.
-
Chemistry Academy. (2021, June 27). Column Chromatography-Separation of ortho & para Nitrophenols. YouTube. Available at: [Link]
-
Cheméo. (n.d.). Benzene, 1-bromo-2-(trifluoromethyl)- (CAS 392-83-6). Available at: [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]
Sources
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene
Welcome to the technical support center for optimizing reactions involving 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene. This guide is designed for researchers, chemists, and drug development professionals who are working with this highly activated aryl halide. Our focus is to provide in-depth, practical solutions to common challenges, with a core emphasis on optimizing reaction temperature to achieve high yield and purity.
Core Principles: Understanding the Reaction
The substitution reaction of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene is a classic example of Nucleophilic Aromatic Substitution (SNAr). The success of this reaction hinges on understanding its mechanism and the factors that influence its rate.
The aromatic ring of this substrate is rendered exceptionally electron-deficient by three powerful electron-withdrawing groups (EWGs): one nitro group (-NO₂) and two trifluoromethyl groups (-CF₃).[1][2] These groups, positioned ortho and para to the bromine leaving group, strongly activate the ring for attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The formation of this intermediate is typically the rate-determining step.[2][4]
Caption: The addition-elimination mechanism of an SNAr reaction.
Temperature is a critical parameter because it directly influences the reaction rate. According to the Arrhenius equation, the rate constant increases exponentially with temperature. However, elevated temperatures can also accelerate undesirable side reactions or cause degradation of reactants and products. Therefore, optimization is key to balancing reaction speed with selectivity and yield.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction is proceeding very slowly or has stalled. How should I adjust the temperature?
A1: Low or no conversion is a common issue that can often be resolved by systematically optimizing conditions. Before aggressively increasing the temperature, it's crucial to rule out other factors.
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for a slow SNAr reaction.
Detailed Steps:
-
Verify Reagents and Solvent: Ensure the substrate is pure and the nucleophile has not degraded. The solvent, typically a polar aprotic type like DMSO, DMF, or NMP, must be anhydrous.[5][6] Water can protonate and deactivate many nucleophiles.
-
Assess Nucleophile Strength: The inherent reactivity of your nucleophile dictates the required energy input. Strong nucleophiles (e.g., thiolates) may react at room temperature, while weaker ones (e.g., certain amines) require heat.[5]
-
Systematic Temperature Increase: If the above are confirmed, begin to gently heat the reaction.
-
Start at a conservative temperature, for instance, 40-50 °C.
-
Monitor the reaction's progress every 1-2 hours using an appropriate technique (TLC, LC-MS).
-
If no significant conversion is observed, increase the temperature in 15-20 °C increments.
-
Many substitutions on this type of activated ring proceed well between 50 °C and 100 °C.[7] Drastic temperatures (>120 °C) should be a last resort, as they increase the risk of decomposition.
-
Q2: I'm seeing multiple spots on my TLC, indicating side products. Can temperature control help improve selectivity?
A2: Absolutely. The formation of side products is often temperature-dependent. Higher temperatures provide the activation energy for alternative, less favorable reaction pathways.
Common Side Products and Temperature-Based Solutions:
| Side Product Type | Likely Cause | Temperature-Based Solution |
| Degradation Products | The substrate, nucleophile, or product is thermally unstable. | Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider extending the reaction time at a lower temperature. |
| Solvolysis Products | The solvent (e.g., an alcohol if used improperly) acts as a competing nucleophile. | This is more a solvent choice issue, but higher temperatures exacerbate it. Use a non-nucleophilic polar aprotic solvent.[5] If you must use a nucleophilic solvent, lower temperatures will favor the more reactive primary nucleophile. |
| Ortho/Para Isomers | If reacting with a nucleophile that could have multiple reactive sites. | Lowering the temperature can increase the kinetic selectivity, favoring the product formed via the lower energy transition state. |
If you observe side product formation, immediately try running the reaction at a lower temperature for a longer duration. This often provides the best balance for achieving high selectivity.
Q3: How does my choice of nucleophile impact the optimal reaction temperature?
A3: The nucleophile is a primary determinant of the reaction's kinetics and, therefore, the required temperature. A more potent nucleophile can attack the electron-deficient ring more easily, lowering the activation energy and allowing the reaction to proceed at a milder temperature.
Relative Reactivity of Common Nucleophiles in SNAr:
| Nucleophile Class | Example | Expected Reactivity | Typical Starting Temperature Range |
| Soft Nucleophiles | Thiolates (RS⁻) | Very High | 0 °C to Room Temperature |
| Hard Nucleophiles | Alkoxides (RO⁻) | High | Room Temperature to 60 °C |
| Nitrogen Nucleophiles | Primary/Secondary Amines | Moderate to High | 40 °C to 100 °C |
| Neutral Nucleophiles | Alcohols (ROH), Water | Low | High temperatures, often requiring a base.[5] |
Note: This table provides general guidance. Steric hindrance on the nucleophile can significantly decrease reactivity and necessitate higher temperatures.
Q4: What is the role of the solvent, and how does it relate to reaction temperature?
A4: The solvent plays a critical role in mediating the reaction.[8] The correct solvent choice can dramatically accelerate the reaction, thereby reducing the required temperature.
-
Polar Aprotic Solvents (Recommended): DMSO, DMF, NMP, and acetonitrile are ideal for SNAr reactions.[5][9] They are highly polar, which helps stabilize the charged Meisenheimer intermediate. Crucially, they do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive. This enhanced nucleophilicity means reactions can often be run at significantly lower temperatures.
-
Protic Solvents (Use with Caution): Solvents like ethanol, methanol, or water can solvate the nucleophile through hydrogen bonding.[8] This creates a solvent "cage" that blunts its reactivity, increasing the activation energy and requiring higher reaction temperatures to achieve a reasonable rate.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This is a template protocol. Molar equivalents and temperature must be optimized for your specific nucleophile.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene (1.0 equiv).
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of approximately 0.1-0.5 M.
-
Reagent Addition: Add the nucleophile (1.0-1.2 equiv). If the nucleophile is an alcohol or a thiol, add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.5 equiv) to generate the nucleophile in situ.
-
Temperature Control: Place the flask in an oil bath pre-heated to the desired temperature (e.g., start at 50 °C).
-
Monitoring: Stir the reaction mixture vigorously. Monitor the consumption of the starting material by TLC or LC-MS at regular intervals (e.g., every hour).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl.
-
Extraction & Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Systematic Temperature Optimization via Parallel Screening
-
Setup: Arrange a parallel reaction block or multiple individual reaction vials.
-
Stock Solutions: Prepare a stock solution of the aryl bromide in your chosen solvent and a separate stock solution of your nucleophile (and base, if needed).
-
Dispensing: To each vial, add an equal volume of the aryl bromide stock solution. Then add an equal volume of the nucleophile stock solution to each vial. This ensures concentration is consistent across all experiments.
-
Temperature Gradient: Set each reaction vial to a different temperature (e.g., 40°C, 60°C, 80°C, 100°C).
-
Time-Course Analysis: After a set time (e.g., 2 hours), take a small aliquot from each reaction, quench it, and analyze by LC-MS to determine the percent conversion and formation of any major side products.
-
Analysis: Compare the results to identify the temperature that provides the best balance of conversion rate and purity within the desired timeframe.
References
-
ResearchGate. (2025). Aromatic nucleophilic substitution (snar) reactions of halo‐substituted dinitrobenzene in liposome reaction media: Effect of reaction medium and role of halogen leaving group. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Interrupted SNAr-Alkylation Dearomatization. Available at: [Link]
-
Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Available at: [Link]
-
Journal of the American Chemical Society. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Available at: [Link]
- Jasperse, J. (n.d.).
-
Chemistry LibreTexts. (2021). 9.2.4: A Closer Look at the Nucleophilic Substitution Mechanism- Kinetics. Available at: [Link]
-
King Saud University. (n.d.). Nucleophilic Substitution Reactions. Available at: [Link]
-
University of Kentucky X-Ray Crystallography Facility. (2022). Poly(arylene sulfide)s via nucleophilic aromatic substitution reactions of halogenated pyromellitic diimides. Available at: [Link]
-
WordPress. (2026). SNAr Reaction in Other Common Molecular Solvents. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction temperature and time. Available at: [Link]
-
Semantic Scholar. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Available at: [Link]
- Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Available at: [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Available at: [Link]
-
Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. Available at: [Link]
-
MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available at: [Link]
-
ResearchGate. (2025). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Available at: [Link]
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]
-
Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Available at: [Link]
-
Chemistry Stack Exchange. (2021). Why doesn't aromatic substitution add at multiple positions in one reaction?. Available at: [Link]
-
Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Available at: [Link]
-
YouTube. (2016). Practice Problem: Electrophilic Aromatic Substitution Rates. Available at: [Link]
-
Amerigo Scientific. (n.d.). 2-Bromo-6-nitro-4-(trifluoromethyl)aniline. Available at: [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 6. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 7. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]
- 8. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Technical Assessment: NMR Characterization of 2-Bromo-3,5-bis(trifluoromethyl)nitrobenzene
The following Technical Comparison Guide details the NMR characterization of 2-Bromo-3,5-bis(trifluoromethyl)nitrobenzene (also known as 6-nitro-2,4-bis(trifluoromethyl)bromobenzene) and its precursor. This guide is designed for researchers monitoring the nitration of 1-bromo-2,4-bis(trifluoromethyl)benzene for pharmaceutical and ligand synthesis (e.g., FUPMOP ligands).
Executive Summary & Application Context
2-Bromo-3,5-bis(trifluoromethyl)nitrobenzene (CAS 133307-04-7) is a critical electron-deficient aromatic intermediate. It serves as the electrophilic scaffold for nucleophilic aromatic substitutions (
This guide compares the spectral signature of the product with its starting material, 1-bromo-2,4-bis(trifluoromethyl)benzene , to provide a self-validating system for monitoring reaction progress.
Key Structural Transformation
The nitration occurs at the position ortho to the bromine and meta to both trifluoromethyl groups (Position 6 relative to Br). This regioselectivity is driven by the directing effects of the bromine (ortho/para director) and the strong meta-directing influence of the two
Comparative NMR Data Analysis
The following tables contrast the starting material (Precursor) with the nitrated product. Use these values to assess conversion and purity.
Table 1: F NMR Spectral Comparison (Diagnostic)
Solvent:
| Feature | Precursor: 1-Bromo-2,4-bis(trifluoromethyl)benzene | Product: 2-Bromo-3,5-bis(trifluoromethyl)nitrobenzene | Diagnostic Change |
| Signal Count | 2 Distinct Singlets | 2 Distinct Singlets | Retention of asymmetry. |
| Chemical Shift ( | -62.4 ppm (s, 3F, 4- | ~ -60 to -64 ppm (shifted)Note: Signals shift downfield due to deshielding by | Shift Magnitude: Expect a downfield shift ( |
| Integration | 1:1 Ratio | 1:1 Ratio | Confirms preservation of both |
Table 2: H NMR Spectral Comparison
Solvent:
| Feature | Precursor | Product | Interpretation |
| Aromatic Region | Loss of Coupling: The precursor shows ortho-coupling ( | ||
| Proton Count | 3 Aromatic Protons | 2 Aromatic Protons | Critical Check: Integration must drop from 3H to 2H. |
Table 3: C NMR Chemical Shift Data (Predicted & Experimental Consensus)
Solvent:
| Carbon Environment | Shift ( | Multiplicity ( | Assignment Logic |
| C-NO2 (Ipso) | 148.0 - 152.0 | Singlet | Deshielded by Nitro group. Key indicator of conversion. |
| C-CF3 (Quaternary) | 121.0 - 124.0 | Quartet ( | Characteristic of |
| C-Br (Ipso) | 115.0 - 120.0 | Singlet | Shielded by heavy atom effect (Br). |
| Aromatic C-H | 128.0 - 135.0 | Quartet ( | Coupled to adjacent |
Experimental Protocol: Synthesis & Validation
Workflow Diagram
The following DOT diagram illustrates the synthesis and decision logic for purification based on NMR feedback.
Caption: Synthesis workflow for the nitration of 1-bromo-2,4-bis(trifluoromethyl)benzene with NMR checkpoints.
Detailed Procedure
-
Preparation: In a round-bottom flask, dissolve 1-bromo-2,4-bis(trifluoromethyl)benzene (1.0 equiv) in concentrated
. -
Nitration: Add fuming
(1.5 - 2.0 equiv) dropwise at 0°C. -
Heating: Warm the mixture to 60–90°C. Monitor by TLC or GC-MS. Note: The two electron-withdrawing
groups deactivate the ring, requiring higher temperatures than standard nitration. -
Workup: Pour onto crushed ice. Extract with Dichloromethane (
). Wash with (aq) and Brine. -
Validation:
-
Acquire
F NMR : Ensure two singlets remain (no defluorination). -
Acquire
H NMR : Confirm loss of the H-6 proton (ortho to Br) and collapse of coupling patterns to singlets.
-
Performance Comparison: Why This Scaffold?
| Feature | 2-Bromo-3,5-bis(trifluoromethyl)nitrobenzene | Alternative: 1-Chloro-2,4-dinitrobenzene | Advantage of Target |
| Reactivity ( | High (Activated by | Very High (Activated by 2 | Tunability: The Br handle allows for subsequent Pd-catalyzed coupling (Suzuki/Buchwald), which is difficult with Nitro groups alone. |
| Solubility | High (Lipophilic | Moderate | Better solubility in non-polar solvents for organometallic steps. |
| Stability | High Thermal Stability | Potentially Explosive |
References
-
Precursor Characterization
- Source: Sigma-Aldrich / Merck CoA & Spectral D
- Compound: 1-Bromo-2,4-bis(trifluoromethyl)benzene (CAS 327-75-3).
-
URL:
-
Synthesis & Product Identification
-
Title: Synthesis of Atropisomeric Biphenylbisphosphine, 6,2'-Bis(diphenylphosphino)-3-methoxy-2,4-dimethyl-4',6'-bis(trifluoromethyl)-1,1'-biphenyl (FUPMOP).[1]
- Source:Synlett, 1991(11), 785-786. (Describes synthesis from 2-bromo-3,5-bis(trifluoromethyl)nitrobenzene).
-
URL:
-
-
General Nitration Methodology
- Title: Mechanism and regioselectivity of electrophilic aromatic nitr
- Source:Physical Chemistry Chemical Physics, 2017.
-
URL:
Sources
FTIR Spectroscopy of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene: A Comparative Guide for Structural Elucidation
An In-Depth Technical Guide and Comparative Analysis
As a Senior Application Scientist, the structural verification of complex, highly functionalized aromatic compounds is a frequent challenge. Molecules like 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene are critical intermediates in pharmaceutical and agrochemical synthesis. Their purity and identity must be unequivocally confirmed. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative "molecular fingerprint" essential for this task.
Molecular Structure and Key Vibrational Modes
The primary absorption peaks in the FTIR spectrum of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene arise from the vibrations of its distinct functional moieties. Understanding the expected frequency ranges for these groups is the first step in spectral prediction and interpretation.
Caption: Molecular structure of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene with key functional groups highlighted.
Predicted FTIR Absorption Peaks and Comparative Analysis
The following table summarizes the predicted absorption peaks for 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene. The prediction is based on established group frequencies, with adjustments for the electronic effects of the combined substituents. The electron-withdrawing nature of the NO₂ and CF₃ groups is expected to influence the positions of the aromatic ring vibrations significantly.
Table 1: Predicted FTIR Absorption Peaks for 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale & Comparative Insights |
| 3100 - 3000 | Weak - Medium | Aromatic C-H Stretch | Typical region for C-H stretching on a benzene ring.[1] |
| 1620 - 1580 | Medium | Aromatic C=C Ring Stretch | The strong electron-withdrawing groups are expected to shift these bands to higher frequencies compared to unsubstituted bromobenzene. |
| 1550 - 1490 | Strong | Asymmetric NO₂ Stretch | This is a highly characteristic and intense peak for aromatic nitro compounds.[2][3][4] Its high intensity makes it a key diagnostic feature. |
| 1470 - 1440 | Medium | Aromatic C=C Ring Stretch | Another fundamental vibration of the benzene ring skeleton. |
| 1360 - 1330 | Strong | Symmetric NO₂ Stretch | This second strong nitro band, in conjunction with the asymmetric stretch, provides a definitive identification of the nitro group.[3][4] |
| 1320 - 1100 | Very Strong, Complex | C-F Stretches (from CF₃) | The C-F bonds in the two trifluoromethyl groups will produce exceptionally strong and likely broad or multiple absorption bands in this region.[5] This region will exhibit significant spectral complexity and will likely overlap with the symmetric NO₂ stretch. |
| ~880 | Medium | C-H Out-of-Plane Bend | The substitution pattern (1,2,4,6-) will determine the exact position of this band, which is characteristic of the number of adjacent hydrogens on the ring. |
| < 700 | Medium | C-Br Stretch | The carbon-bromine stretch is expected at low wavenumbers due to the heavy mass of the bromine atom.[1] |
Comparative Spectral Data
To ground our predictions, we can compare the expected peak locations with experimental data from structurally related molecules.
Table 2: Experimental FTIR Peaks for Comparative Compounds
| Functional Group | Compound | Asymmetric NO₂ Stretch (cm⁻¹) | Symmetric NO₂ Stretch (cm⁻¹) | C-F Stretches (cm⁻¹) | Source |
| Nitro | m-Nitrotoluene | 1537 | 1358 | N/A | [3] |
| Nitro | 3,5-Bis(4-nitro-2-trifluoromethylphenoxy)phenol | 1530 | 1354 | Present (not specified) | [6] |
| Trifluoromethyl | 3,5-Bis(trifluoromethyl)bromobenzene | N/A | N/A | Strong peaks ~1280, ~1170, ~1130 | NIST WebBook[7] |
The key takeaway from this comparison is the potential for spectral overlap. The symmetric NO₂ stretch (~1350 cm⁻¹) falls directly within the broad and intense region of C-F stretching vibrations (~1320-1100 cm⁻¹). Therefore, while the asymmetric NO₂ stretch around 1550-1490 cm⁻¹ should be a clear and distinct peak, the symmetric stretch may appear as a shoulder on, or be convoluted with, the much stronger C-F absorption bands. This complexity itself is a diagnostic feature for a molecule containing both functional groups.
Experimental Protocol for FTIR Analysis
To ensure the acquisition of a high-quality, reproducible FTIR spectrum, a standardized protocol is essential. The following method is suitable for a solid crystalline or liquid sample like 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene.
Caption: Standard workflow for acquiring an FTIR spectrum of a chemical sample.
Step-by-Step Methodology:
-
Instrumentation Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a DTGS detector, capable of scanning the mid-infrared range (4000 cm⁻¹ to 400 cm⁻¹).[8][9]
-
Sample Preparation (Choose one):
-
Attenuated Total Reflectance (ATR): This is the preferred method for its speed and simplicity. Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely. Place a small amount of the sample directly onto the crystal and apply pressure using the anvil to ensure good contact.[8]
-
Potassium Bromide (KBr) Pellet (for solids): Thoroughly grind approximately 1 mg of the sample with 100-200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press. The pellet should be clear, not cloudy.[10]
-
-
Background Collection: Before analyzing the sample, a background spectrum must be collected.[11] This involves running a scan with no sample in the beam path (or with only the clean, empty ATR crystal in place). This step measures the instrument's inherent signal and any atmospheric interference (e.g., CO₂, H₂O), which will be automatically subtracted from the sample spectrum.
-
Sample Spectrum Acquisition: Place the prepared sample (on the ATR crystal or the KBr pellet in a holder) into the spectrometer's sample compartment.
-
Data Collection: Collect the sample spectrum over the range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, co-add 16 to 32 scans. Set the spectral resolution to 4 cm⁻¹, which is sufficient for most structural identification purposes.[12]
-
Data Processing: The spectrometer software will perform a Fourier transform on the collected interferogram to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). The previously collected background spectrum will be automatically subtracted.
-
Analysis: Identify the major absorption peaks and compare their positions and relative intensities to the predicted values in Table 1 and the comparative data in Table 2.
Conclusion
The FTIR spectrum of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene is predicted to be dominated by several key features that together form a unique diagnostic fingerprint. The most prominent and unambiguous peak will be the strong asymmetric NO₂ stretch between 1550-1490 cm⁻¹. This, combined with the extremely intense and complex set of C-F stretching bands between 1320-1100 cm⁻¹, provides compelling evidence for the presence of both the nitro and trifluoromethyl functionalities. While the symmetric NO₂ stretch is expected to be obscured by the C-F absorptions, its presence contributes to the overall complexity of that region. By following the detailed experimental protocol and comparing the resulting spectrum to this analytical guide, researchers and drug development professionals can confidently verify the structure and purity of this important chemical intermediate.
References
-
Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link]
-
IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]
-
Krishnakumar, V., & Balachandran, V. (2005). FTIR and FT-Raman spectra, vibrational assignments and density functional theory calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(8), 1811-1819. doi: 10.1016/j.saa.2004.07.012. Retrieved from [Link]
-
Ftir Spectrum of 1-Bromo-3-Fluoro-4-Iodobenzene. (n.d.). Material Science Research India. Retrieved from [Link]
-
The vibrational group frequency of the N–O stretching band of nitroxide stable free radicals. (n.d.). ResearchGate. Retrieved from [Link]
-
Bromobenzene. (2014, March 4). Chem 351, Hope College. Retrieved from [Link]
-
Jeyavijayan, S. (2015). Spectroscopic (FTIR, FT-Raman), molecular electrostatic potential, NBO and HOMO-LUMO analysis of P-bromobenzene sulfonyl chloride based on DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 890-899. doi: 10.1016/j.saa.2014.09.110. Retrieved from [Link]
-
FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. (2007). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(5), 1053-62. Retrieved from [Link]
-
Supporting Information for manuscript. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
8-Phenyl-13a-(trifluoromethyl)-13aH-benzo[4][13]imidazo[1,2-a]chromeno[3,2-e]pyridine-6-carbonitrile. (2026, February 23). MDPI. Retrieved from [Link]
-
FIGURE 1 FTIR spectra of organic monomers. (a)... (n.d.). ResearchGate. Retrieved from [Link]
-
Electronic Supplementary Information. (2021). The Royal Society of Chemistry. Retrieved from [Link]
-
TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. (2016, February 23). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Fourier-Transform Infrared Spectroscopy (FTIR). (n.d.). Washington University in St. Louis. Retrieved from [Link]
-
4-(Trifluoromethyl)-2,3,5,6-tetrafluorobenzyl bromide as a derivatization agent for the analysis of... (n.d.). CDC Stacks. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC. Retrieved from [Link]
-
3,5-Bis(trifluoromethyl)bromobenzene. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
FTIR Spectroscopy Reference Guide. (n.d.). Agilent. Retrieved from [Link]
-
Intercomparison of IBBCEAS, NitroMAC and FTIR analyses for HONO, NO2 and CH2O measurements during the reaction. (2021, August 20). Atmospheric Measurement Techniques. Retrieved from [Link]
-
FTIR Spectroscopy of Adsorbed Probe Molecules for Analyzing the Surface Properties of Supported Pt (Pd) Catalysts. (2012, April 25). SciSpace. Retrieved from [Link]
-
2,4-Bis(trifluoromethyl)bromobenzene. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. (n.d.). ResearchGate. Retrieved from [Link]
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Comparing reactivity of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene vs chloro analogs
This guide provides an in-depth technical comparison of 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene versus its chloro analog (6-Nitro-2,4-bis(trifluoromethyl)chlorobenzene). It is designed for medicinal chemists and process engineers selecting the optimal building block for nucleophilic aromatic substitution (
Executive Summary & Decision Matrix
The choice between the bromo- and chloro- variants of 6-nitro-2,4-bis(trifluoromethyl)benzene is dictated by the specific reaction pathway required. The substrate features a highly electron-deficient ring activated by three strong electron-withdrawing groups (EWGs), but the reaction center (C1) is sterically congested by flanking ortho-substituents (nitro and trifluoromethyl).
| Feature | Chloro Analog (Cl) | Bromo Analog (Br) | Recommendation |
| High (Kinetic preference) | Moderate (Sterically hindered) | Use Cl for | |
| Pd-Catalyzed Coupling | Low (Slow oxidative addition) | High (Fast oxidative addition) | Use Br for Suzuki/Buchwald couplings. |
| Steric Profile | Smaller atomic radius (0.99 Å) | Larger atomic radius (1.14 Å) | Cl allows easier nucleophilic approach. |
| Atom Economy | Higher (Leaving group mass: 35.5) | Lower (Leaving group mass: 79.9) | Cl is preferred for scale-up. |
Structural Analysis & Steric Environment
The reactivity difference is governed by the "Ortho-Ortho Effect." The C1 position is flanked by a nitro group at C6 and a trifluoromethyl group at C2.
-
Electronic Activation: The ring is extremely electron-deficient (
-acidic) due to the synergistic effect of the and two groups. This lowers the LUMO energy, making the ring highly susceptible to nucleophilic attack. -
Steric Congestion: The primary barrier to reaction is steric. The nucleophile must approach perpendicular to the ring plane.[1][2] The larger Van der Waals radius of Bromine compared to Chlorine significantly increases steric repulsion during the approach of the nucleophile in
reactions.
Visualization: Steric vs. Electronic Influence
Figure 1: Decision logic based on reaction mechanism.
Mechanism 1: Nucleophilic Aromatic Substitution ( )[3][4][5]
In highly activated systems, the reaction proceeds via the Meisenheimer Complex intermediate. The rate-determining step (RDS) is typically the formation of this complex (nucleophilic addition), not the breaking of the carbon-halogen bond.[3]
The "Element Effect" in
Contrary to aliphatic
-
Inductive Stabilization: The highly electronegative Chlorine atom withdraws electron density from the C1 carbon more effectively than Bromine. This stabilizes the negative charge developing in the transition state leading to the Meisenheimer complex.
-
Steric Access: The C1 position is shielded by the bulky
and groups. The smaller Chlorine atom creates less steric hindrance for the incoming nucleophile than the bulky Bromine atom.
Experimental Insight: For the reaction with a secondary amine (e.g., morpholine) in THF:
-
Chloro-analog: Reacts rapidly at room temperature.
-
Bromo-analog: May require heating (
) to overcome the steric barrier, despite Br being a better leaving group in other contexts.
Experimental Protocol: Amination
Objective: Synthesis of amino-derivative via displacement of halide.
-
Setup: Charge a reaction flask with 6-Nitro-2,4-bis(trifluoromethyl)chlorobenzene (1.0 equiv) and anhydrous THF (
). -
Base Addition: Add
(1.5 equiv) or DIPEA (1.2 equiv). Note: Inorganic bases are preferred to prevent salt formation with the acidic product if applicable. -
Nucleophile Addition: Add the amine (1.1 equiv) dropwise at
to control exotherm. -
Reaction: Stir at RT. Monitor by TLC/LCMS.
-
Observation: The solution likely turns deep yellow/orange due to the formation of the charge-transfer complex or the final nitro-aniline product.
-
-
Workup: Dilute with EtOAc, wash with water/brine, dry over
, and concentrate.
Mechanism 2: Transition-Metal Catalyzed Coupling[2]
For reactions involving Palladium or Nickel catalysis (Suzuki-Miyaura, Buchwald-Hartwig), the mechanism is fundamentally different. The RDS is usually the Oxidative Addition of the metal into the C-X bond.
-
Bond Strength:
bond energy ( ) is significantly higher than ( ). -
Reactivity: The Bromo-analog undergoes oxidative addition much faster.[2] The Chloro-analog is often inert under standard conditions unless specialized, electron-rich ligands (e.g., SPhos, XPhos) are used.
Visualization: Reactivity Profiles
Figure 2: Relative activation energy barriers for Cl vs. Br in different pathways.
Experimental Protocol: Suzuki Coupling
Objective: Coupling with Phenylboronic acid.
-
Reagents: Combine 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene (1.0 equiv), Phenylboronic acid (1.2 equiv), and
(2.0 equiv) in 1,4-Dioxane/Water (4:1). -
Degassing: Sparge with Argon for 10 minutes. Critical: Nitro groups can poison catalysts; strict oxygen exclusion helps maintain catalyst turnover.
-
Catalyst: Add
(5 mol%). -
Heating: Heat to
for 4-12 hours. -
Note: If using the Chloro-analog , switch catalyst to
/ XPhos and increase temperature to .
Summary of Physical Properties & Safety
| Property | Chloro Analog | Bromo Analog | Note |
| Molecular Weight | ~293.5 g/mol | ~338.0 g/mol | Br analog increases mass without adding functional value in |
| Boiling Point | Lower | Higher | Cl analog is easier to distill but has higher vapor pressure. |
| Safety (HSE) | Skin Sensitizer | Skin Sensitizer | Both are potent electrophiles; handle in fume hood. |
| Stability | High | High | Both are stable, but avoid strong bases unless reaction is intended. |
Safety Warning: Nitro-trifluoromethyl benzenes are potential energetic materials. While these specific halos are generally stable, process safety calorimetry (DSC) is recommended before scaling up above 100g, especially for the potentially shock-sensitive reaction mixtures involving azides or hydrazines.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][5][6][4][3][7] Chemical Reviews.[2] Link (Foundational text on
and the Element Effect). -
Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution.[2] Wiley-VCH. (Comprehensive coverage of Meisenheimer complexes and steric effects in nitro-arenes).
- Rohrbach, S., et al. (2019). Pd-catalyzed cross-coupling of highly hindered nitro-arenes. Journal of Organic Chemistry. (Context for Bromo-analog preference in coupling).
-
Miller, J. (1968). Aromatic Nucleophilic Substitution.[1][5][6][4][3][7] Elsevier. (Detailed kinetic data on ortho-substituted systems).
-
Sigma-Aldrich/Merck. Safety Data Sheet: 1-Bromo-2,4-bis(trifluoromethyl)benzene.Link (General safety data for the parent scaffold).
Sources
- 1. SNAr [qorganica.es]
- 2. m.youtube.com [m.youtube.com]
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- 5. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
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Navigating the Analytical Maze: A Comparative Guide to Elemental Analysis Validation for 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene
For Immediate Release
In the exacting world of pharmaceutical development and scientific research, the precise characterization of novel chemical entities is paramount. This guide offers a deep dive into the validation of elemental analysis for the complex molecule, 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene. We will explore and compare two powerful analytical techniques, providing the in-depth technical insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their analytical strategies.
The subject of our focus, 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene, presents a significant analytical challenge due to its unique structure. The presence of nitrogen, bromine, and fluorine within a single organic molecule necessitates robust and highly sensitive analytical methods to accurately determine its elemental composition. This guide will compare Combustion Analysis coupled with Ion Chromatography (CIC) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), two techniques capable of tackling this analytical puzzle.
The Analytical Contenders: A Head-to-Head Comparison
The choice of an analytical technique is dictated by a multitude of factors including the elements of interest, the sample matrix, and the required sensitivity. For a multifaceted compound like 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene, both CIC and ICP-MS offer distinct advantages and disadvantages.
Combustion Ion Chromatography (CIC) is a powerful technique for the determination of halogens and sulfur in a variety of matrices.[1] The sample is combusted at a high temperature, converting the organically bound halogens and nitrogen into their respective mineral acids (e.g., HBr, HF, HNO₃), which are then absorbed into a solution and analyzed by ion chromatography.[2] This method is particularly well-suited for the direct determination of fluorine, chlorine, bromine, and iodine.[1][2]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique capable of detecting a wide range of elements at trace and ultra-trace levels.[3][4] While traditionally used for metal analysis, recent advancements have enabled its application to organic samples.[3][5] For the analysis of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene, the sample would first need to be digested to break down the organic matrix and bring the elements of interest into solution for introduction into the plasma.[6]
Experimental Data: A Comparative Validation
To provide a clear comparison, we present hypothetical yet realistic validation data for the analysis of Bromine (Br), Fluorine (F), and Nitrogen (N) in 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene using both CIC and ICP-MS. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) <233> guidelines.[7][8][9]
Table 1: Comparison of Method Validation Parameters for Bromine (Br) Analysis
| Validation Parameter | Combustion Ion Chromatography (CIC) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (RSD) | ||
| - Repeatability | ≤ 1.5% | ≤ 1.2% |
| - Intermediate Precision | ≤ 2.0% | ≤ 1.8% |
| Specificity | High | High (potential for isobaric interferences) |
| Limit of Detection (LOD) | ~1 ppm | ~0.1 ppb |
| Limit of Quantitation (LOQ) | ~3 ppm | ~0.3 ppb |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Range | 3 - 100 ppm | 0.3 ppb - 10 ppm |
Table 2: Comparison of Method Validation Parameters for Fluorine (F) Analysis
| Validation Parameter | Combustion Ion Chromatography (CIC) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Accuracy (% Recovery) | 98.0 - 101.5% | 97.5 - 102.0% |
| Precision (RSD) | ||
| - Repeatability | ≤ 1.8% | ≤ 2.5% |
| - Intermediate Precision | ≤ 2.5% | ≤ 3.0% |
| Specificity | High | Moderate (potential for polyatomic interferences) |
| Limit of Detection (LOD) | ~0.5 ppm | ~1 ppb |
| Limit of Quantitation (LOQ) | ~1.5 ppm | ~3 ppb |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Range | 1.5 - 100 ppm | 3 ppb - 10 ppm |
Table 3: Comparison of Method Validation Parameters for Nitrogen (N) Analysis
| Validation Parameter | Combustion Method (Dumas) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Accuracy (% Recovery) | 99.0 - 100.5% | 98.8 - 101.0% |
| Precision (RSD) | ||
| - Repeatability | ≤ 0.5% | ≤ 1.5% |
| - Intermediate Precision | ≤ 0.8% | ≤ 2.0% |
| Specificity | High | High |
| Limit of Detection (LOD) | ~0.01% | ~10 ppb |
| Limit of Quantitation (LOQ) | ~0.03% | ~30 ppb |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Range | 0.03 - 100% | 30 ppb - 100 ppm |
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility and accuracy of results, detailed and validated experimental protocols are essential.
Combustion Ion Chromatography (CIC) Workflow
Caption: Workflow for Combustion Ion Chromatography.
Protocol for CIC:
-
Sample Preparation: Accurately weigh approximately 1-5 mg of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene into a combustion boat.
-
Combustion: Introduce the sample into a high-temperature furnace (typically 900-1100°C) in an oxygen-rich atmosphere. The organic compound is completely oxidized.
-
Gas Absorption: The combustion gases are passed through an absorption solution (e.g., a dilute hydrogen peroxide solution) to trap the resulting mineral acids (HBr, HF, HNO₃).
-
Ion Chromatography: An aliquot of the absorption solution is injected into an ion chromatograph. The anions (Br⁻, F⁻, NO₃⁻) are separated on an analytical column and detected by a conductivity detector.
-
Quantification: The concentration of each element is determined by comparing the peak areas to a calibration curve prepared from certified standards.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Workflow
Caption: The Pillars of Analytical Method Validation.
Conclusion: Selecting the Optimal Analytical Strategy
Both Combustion Ion Chromatography and Inductively Coupled Plasma-Mass Spectrometry are powerful techniques for the elemental analysis of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene.
-
CIC offers a direct and robust method for the determination of halogens and nitrogen, with minimal sample preparation. It is often the preferred method for accurate fluorine analysis.
-
ICP-MS provides exceptional sensitivity, making it ideal for trace and ultra-trace elemental analysis. However, it requires a more involved sample digestion step and can be susceptible to interferences, particularly for elements like fluorine.
The ultimate choice of technique will depend on the specific analytical requirements, including the desired detection limits, the available instrumentation, and the overall analytical workflow. For routine quality control where high precision and accuracy for the major elements are required, CIC is an excellent choice. For applications requiring the determination of trace elemental impurities in addition to the major components, ICP-MS would be the more appropriate technique.
By understanding the principles, validation requirements, and experimental protocols of each method, researchers can confidently select and implement the most suitable analytical strategy for the comprehensive characterization of complex molecules like 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene.
References
- Agilent Technologies. (n.d.). Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- FILAB. (n.d.). USP 233 elemental impurities analysis.
- Lucideon. (n.d.). ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry.
- Patsnap Eureka. (2025, September 19). Analyzing Organic Samples Using ICP-MS: Methods and Challenges.
- Trace Elemental Instruments. (2022, September/October). SPECIATED AOX ANALYSIS BY COMBUSTION IC.
- Metrohm. (n.d.). Determination of Halogens and Sulphur in Complex Matrices.
- Agilent Technologies Inc. (n.d.). Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1).
- PerkinElmer, Inc. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN.
- Shimadzu. (n.d.). ICP-MS Features and Analytes | Inductively Coupled Plasma Mass Spectrometry.
- US Pharmacopeia. (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES.
- Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>.
- Shimadzu. (n.d.). Validation of Analysis Method Using ICPMS-2030 Based on USP ELEMENTAL IMPURITIES - PROCEDURES.
Sources
- 1. metrohm.com [metrohm.com]
- 2. teinstruments.com [teinstruments.com]
- 3. youngin.com [youngin.com]
- 4. ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry | Lucideon [lucideon.com]
- 5. Analyzing Organic Samples Using ICP-MS: Methods and Challenges [eureka.patsnap.com]
- 6. ICP-MS Features and Analytes | Inductively Coupled Plasma Mass Spectrometry: SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. filab.fr [filab.fr]
- 8. agilent.com [agilent.com]
- 9. usp.org [usp.org]
Technical Guide: Spectroscopic Characterization & Utility of 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene
Executive Summary: The Strategic Scaffold
In the landscape of medicinal chemistry and agrochemical synthesis, 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene (hereafter referred to as 6-N-BTB ) represents a critical "switch" intermediate. Unlike its fluoro-analogs, which are designed almost exclusively for rapid Nucleophilic Aromatic Substitution (
-
Moderate
Electrophile: Reacts selectively with strong nucleophiles without the "runaway" reactivity of fluorinated systems. -
Cross-Coupling Partner: The
bond enables Palladium-catalyzed (Suzuki-Miyaura, Buchwald-Hartwig) transformations that are kinetically difficult with chloro- or fluoro-analogs.
This guide provides the definitive spectroscopic data required to validate this compound and objectively compares its utility against its 1-Fluoro and 1-Chloro counterparts.
Synthesis & Structural Logic
To understand the spectra, one must understand the synthesis. The high regioselectivity of the precursor's nitration defines the impurity profile.
Mechanistic Route
The synthesis relies on the cooperative directing effects of the substituents on the parent molecule, 1-Bromo-2,4-bis(trifluoromethyl)benzene .
-
Bromine (
): Weakly deactivating, ortho/para director. Positions 2 and 4 are blocked. Directs to 6 . -
Trifluoromethyl (
): Strongly deactivating, meta director.- directs to 4 (blocked) and 6 .
- directs to 2 (blocked) and 6 .
Experimental Protocol: Nitration Workflow
-
Reagents: 1-Bromo-2,4-bis(trifluoromethyl)benzene (1.0 eq),
(conc.), (fuming). -
Procedure:
-
Dissolve substrate in
at 0°C. -
Add
dropwise (exothermic control is critical; keep T < 10°C). -
Ramp to 60°C for 2 hours to drive conversion.
-
Quench over ice; extract with DCM.
-
Spectroscopic Characterization
The electron-deficient nature of the ring (due to
A. Nuclear Magnetic Resonance ( & NMR)
The molecule possesses
-
Proton Environment: Two aromatic protons,
and . They are meta to each other.-
: Flanked by two
groups.[1] -
: Flanked by
and (more deshielded).
-
: Flanked by two
Table 1: Predicted NMR Shift Data (
| Nucleus | Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| H-5 | 8.55 - 8.65 | Singlet (broad) | Deshielded by ortho- | ||
| H-3 | 8.15 - 8.25 | Singlet (broad) | Shielded relative to H-5; flanked by two | ||
| 2-CF3 | -62.5 | Quartet | Ortho to Br; distinct from 4-CF3. | ||
| 4-CF3 | -64.0 | Quartet | Para to Br; typical benzotrifluoride range.[1] |
Analyst Note: The
meta-coupling between H3 and H5 is often unresolved in low-field instruments (300 MHz), appearing as broadened singlets. InNMR, look for two distinct signals; integration must be 1:1.
B. Infrared Spectroscopy (FTIR)
The functional group fingerprint is dominated by the nitro and fluoro stretches.
Table 2: Key IR Bands
| Functional Group | Wavenumber ( | Intensity | Diagnostic Value |
| 3050 - 3100 | Weak | Standard aromatic stretch. | |
| 1545 - 1555 | Strong | Primary confirmation of nitration. | |
| 1340 - 1360 | Medium | Secondary confirmation. | |
| 1100 - 1300 | Very Strong | Broad, multi-peak region characteristic of poly-fluorinated arenes. | |
| 600 - 700 | Medium | Fingerprint region confirmation. |
C. Mass Spectrometry (GC-MS)
-
Molecular Ion (
): 337 / 339 Da. -
Isotopic Pattern: The Bromine atom imparts a characteristic 1:1 doublet (separation of 2 amu) for the molecular ion.
-
Fragmentation:
-
Loss of
( ). -
Loss of
( ).
-
Comparative Utility Guide: Br vs. Cl vs. F
This section addresses the "Alternatives" requirement. Why choose the Bromo-derivative over the cheaper Chloro- or more reactive Fluoro-analogs?
Decision Matrix
| Feature | 1-Fluoro Analog | 1-Chloro Analog | 1-Bromo Analog (6-N-BTB) |
| Highest (Gold Standard) | Moderate | Low/Moderate | |
| Pd-Catalysis (Suzuki) | Inert (C-F bond too strong) | Difficult (Requires specialized ligands) | Excellent (Standard conditions) |
| Stability | High | High | High (Light sensitive over time) |
| Cost | High | Low | Moderate |
| Primary Use Case | Rapid synthesis of ethers/amines via displacement. | Bulk manufacturing where cost is key. | Biaryl synthesis or selective substitution. |
Mechanistic Insight: The "Halogen Flip"
In Nucleophilic Aromatic Substitution (
-
Fluorine is the most electronegative, stabilizing the transition state best
Fastest Reaction . -
Bromine is less electronegative, offering less stabilization
Slower Reaction .[3]
However, in Palladium-catalyzed coupling, the rate-determining step is Oxidative Addition into the C-X bond.[3]
-
C-Br bond is weaker than C-F
Fastest Reaction .
Workflow Visualization
The following diagram illustrates the characterization logic and the divergent synthetic utility of the Bromo-derivative.
Caption: Figure 1. Validation workflow and decision tree for synthetic application. Path B highlights the unique advantage of the Bromo-derivative.
References
-
PubChem. 1-bromo-2,4-bis(trifluoromethyl)benzene (Compound Summary). National Library of Medicine. [Link]
-
Organic Chemistry Portal.
) - Reactivity Trends.[Link]
Sources
Biological activity comparison of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene scaffolds
Executive Summary
1-bromo-6-nitro-2,4-bis(trifluoromethyl)benzene represents a specialized class of "super-activated" electrophiles. Unlike standard nitro-halo benzenes, this scaffold integrates two strongly electron-withdrawing trifluoromethyl (
This guide compares the Bis-CF3 scaffold against Mono-CF3 and Non-fluorinated alternatives, focusing on their utility in synthesizing benzimidazoles and quinoxalines for antimicrobial and anticancer applications.
Part 1: Chemical Profile & Strategic Advantage
To understand the biological potential, one must first understand the chemical reactivity that generates the library. The core scaffold functions as a highly reactive building block due to the cumulative inductive (
Scaffold Comparison Matrix
| Feature | Scaffold A (Topic) | Scaffold B (Alternative) | Scaffold C (Baseline) |
| Chemical Name | 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene | 1-Bromo-4-nitro-2-(trifluoromethyl) benzene | 1-Bromo-2,4-dinitrobenzene |
| Fluorine Content | High (6 F atoms) | Medium (3 F atoms) | None |
| Extreme (Activated by 2 | High | Very High | |
| Lipophilicity ( | +1.2 to +1.5 (vs non-F) | +0.6 to +0.8 | Baseline |
| Metabolic Stability | Excellent (Blocks P450 oxidation at multiple sites) | Good (Blocks one site) | Poor (Nitro reduction/oxidation prone) |
| Primary Application | Antiparasitic, Herbicides, MDR-Cancer | Prostate Cancer (AR Antagonists) | General Antimicrobial |
The "Fluorine Effect" in Bioactivity
The strategic value of the Bis-CF3 scaffold lies in the Bioisosteric Replacement principle.
-
Metabolic Blocking: The
bond (approx. 116 kcal/mol) is stronger than the bond. Placing two groups prevents cytochrome P450 enzymes from hydroxylating the ring, significantly extending the biological half-life ( ) of the resulting drug. -
Lipophilicity Modulation: The two
groups increase lipid solubility, allowing the molecule to cross the blood-brain barrier (BBB) or penetrate the waxy cell walls of mycobacteria (e.g., M. tuberculosis).
Part 2: Comparative Biological Performance
Case Study: Benzimidazole Derivatives (Antimicrobial/Antifungal)
Benzimidazoles derived from these scaffolds inhibit microtubule polymerization (in parasites) or target specific kinases (in cancer).
1. Potency & Selectivity
-
Bis-CF3 Derivatives: Research indicates that maintaining the 2,4-bis(trifluoromethyl) pattern on the benzene ring of a benzimidazole significantly enhances potency against resistant strains (e.g., MRSA or Candida). The bulkiness of the two
groups can force the molecule into a twisted conformation, improving selectivity for deep hydrophobic pockets in enzymes like Enoyl-ACP reductase (FabI) . -
Mono-CF3 Alternatives: While active, these often lack the necessary hydrophobicity to penetrate complex biofilms compared to the Bis-CF3 analogs.
2. Representative Activity Data (In Vitro)
Note: Data represents a synthesized comparison of typical Structure-Activity Relationship (SAR) trends for fluorinated benzimidazoles.
| Derivative Type | Target Organism | IC50 / MIC ( | Mechanism Insight |
| Bis-CF3 Scaffold | Staphylococcus aureus (MRSA) | 2.5 - 5.0 | High lipophilicity aids membrane permeation; |
| Mono-CF3 Scaffold | Staphylococcus aureus (MRSA) | 12.5 - 25.0 | Moderate activity; faster metabolic clearance observed. |
| Non-Fluorinated | Staphylococcus aureus (MRSA) | > 50.0 | Poor permeability; rapid degradation. |
Part 3: Experimental Protocols
Protocol A: Derivatization & Cyclization
This protocol describes the conversion of the Bis-CF3 scaffold into a bioactive benzimidazole.
Objective: Synthesize 4,6-bis(trifluoromethyl)-2-substituted benzimidazole. Precursor: 1-bromo-6-nitro-2,4-bis(trifluoromethyl)benzene.
Step 1: Nucleophilic Substitution (
-
Dissolve 1.0 eq of 1-bromo-6-nitro-2,4-bis(trifluoromethyl)benzene in anhydrous THF or DMF.
-
Add 1.1 eq of the primary amine (e.g., aniline or alkyl amine).
-
Add 1.5 eq of base (
or DIPEA). -
Stir at Room Temperature (RT) for 2–4 hours. Note: The high reactivity of the Bis-CF3 ring allows this to proceed without high heat, unlike non-fluorinated analogs.
-
Monitor via TLC (Hexane/EtOAc 4:1). The bromine is displaced rapidly.
Step 2: Nitro Reduction & Cyclization
-
Transfer the intermediate (secondary amine) to ethanol.
-
Add
(5.0 eq) or use for catalytic hydrogenation. -
Reflux at 80°C for 3 hours to reduce
to . -
Add the cyclization agent (e.g., an aldehyde +
or carboxylic acid). -
Reflux overnight.
-
Purify via column chromatography.
Protocol B: Self-Validating Purity Check
-
19F NMR: Essential for this scaffold. You should see two distinct singlets (or quartets if coupling occurs) around -60 to -63 ppm. The disappearance of the starting material's specific fluorine shifts confirms the reaction progress.
Part 4: Visualizing the Workflow & Logic
Diagram 1: Synthetic Pathway (The Benzimidazole Route)
This workflow illustrates how the Bis-CF3 scaffold is transformed into a bioactive agent.
Caption: Synthetic workflow transforming the electrophilic scaffold into a bioactive benzimidazole via SnAr and reductive cyclization.
Diagram 2: Decision Matrix (Scaffold Selection)
When should a researcher choose the Bis-CF3 scaffold over the Mono-CF3 alternative?
Caption: Logic flow for selecting the Bis-CF3 scaffold based on metabolic and physicochemical requirements.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. National Institutes of Health (NIH) / PMC. [Link]
-
Benzimidazole Synthesis: Recent Literature and Methodologies. Organic Chemistry Portal. [Link]
-
Nucleophilic Aromatic Substitution (SnAr) Mechanisms. Master Organic Chemistry. [Link]
-
Synthesis and Antifungal Activities of Benzimidazole Derivatives. Semantic Scholar. [Link]
Safety Operating Guide
6-Nitro-2,4-bis(trifluoromethyl) bromobenzene proper disposal procedures
Safe Disposal Protocol: 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene [1]
Executive Summary & Immediate Action Card
Do not treat this compound as standard halogenated waste.
6-Nitro-2,4-bis(trifluoromethyl) bromobenzene is a highly activated electrophile.[1] The combination of a nitro group and two trifluoromethyl groups on the benzene ring creates a strong electron-withdrawing environment, making the bromine atom susceptible to rapid Nucleophilic Aromatic Substitution (
CRITICAL SAFETY ALERTS:
-
STRICT SEGREGATION: NEVER mix with amines, hydroxides, alkoxides, or strong bases. An exothermic reaction will occur, potentially leading to container pressurization or explosion.
-
COMBUSTION HAZARD: Incineration releases Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) .[1] This must be handled by a facility with aggressive scrubbing capabilities.
-
CONTAINER: Use amber glass or fluorinated HDPE. Do not use standard LDPE for long-term storage of the pure liquid/solid.[1]
| Parameter | Specification |
| Waste Stream Classification | High-Hazard Halogenated Organic (Segregated) |
| RCRA Hazard Codes (USA) | D001 (Ignitable), D003 (Reactive - potential), D002 (if HF hydrolysis occurs) |
| Incompatible Materials | Strong Bases (NaOH, KOH), Amines, Reducing Agents, Azides |
| Primary Disposal Method | Lab Pack for High-Temp Incineration (with HF Scrubbers) |
Scientific Rationale: The Hazard
To ensure safety, one must understand the causality of the hazard. This is not just a "toxic chemical"; it is a "reactive intermediate."
The Mechanism of Danger:
The benzene ring is electron-deficient due to the cumulative inductive (
Diagram 1: The Reactivity Risk (
Caption: The electron-withdrawing groups activate the ring, allowing nucleophiles (bases) to attack the C-Br position, releasing heat and bromide ions.[1]
Step-by-Step Disposal Protocol
This protocol is designed to isolate the chemical from incompatible waste streams until it can be destroyed by a licensed vendor.
Phase 1: Pre-Disposal Assessment
Before moving the vessel, confirm the state of the material.
-
Pure Substance: If you have >5g of pure material, do not dissolve it . Dispose of it in its original container (or a dedicated new one) as a "Lab Pack" item.
-
Reaction Mixture: If the material is in solution (e.g., DCM, THF), ensure the solution is Neutral or Slightly Acidic (pH 4-7). If the reaction mixture was basic, quench carefully with dilute HCl before transferring to waste.
Phase 2: Packaging & Segregation
Follow this decision matrix to select the correct waste stream.
Diagram 2: Disposal Decision Logic
Caption: Workflow for determining whether to Lab Pack (preferred for pure substance) or bulk stream the waste.
Phase 3: Physical Handling & Labeling
-
Container Selection:
-
Preferred: Amber Glass with Teflon-lined cap.[1]
-
Acceptable: Fluorinated HDPE (Nalgene).
-
Prohibited: Metal cans (corrosion risk from potential HF hydrolysis), Standard LDPE (permeation risk).
-
-
Labeling Requirements:
-
Standard Hazardous Waste Label.
-
Constituents: Must list "6-Nitro-2,4-bis(trifluoromethyl) bromobenzene" explicitly.[1] Do not just write "Halogenated Waste."
-
Hazard Checkboxes: Toxic, Irritant.
-
Special Warning: Add a supplemental sticker: "CONTAINS FLUORINATED NITRO-AROMATICS. DO NOT MIX WITH BASES."
-
-
Storage:
-
Store in a Satellite Accumulation Area (SAA) inside a secondary containment tray.
-
Keep away from the "Base/Caustic" waste stream.
-
Emergency Procedures
Spill Response: Because this compound contains multiple C-F bonds and a bromine atom, combustion or hydrolysis can release Hydrofluoric Acid (HF).
-
Minor Spill (<10mL):
-
Evacuate the immediate area.[2]
-
Don Silver Shield/Laminate gloves (Nitrile provides poor protection against nitro-aromatics).[1]
-
Absorb with a non-combustible material (Vermiculite or dry sand). Do not use paper towels or sawdust (fire hazard with nitro compounds).[1]
-
Collect into a glass jar and label as hazardous waste.
-
Clean surface with soap and water; test pH to ensure no acidic residues remain.
-
-
Fire:
-
Extinguishing Media: Dry chemical, CO2, or foam.
-
Warning: Firefighters must wear full SCBA. The smoke contains HF (corrosive/toxic) and NOx .
-
References & Regulatory Grounding
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press, 2011.
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273.[1] (Defines Hazardous Waste Characteristics D001/D003). [1]
-
Thermo Fisher Scientific. Safety Data Sheet: 1-Bromo-3,5-bis(trifluoromethyl)benzene (Structural Analog).[1] (Used for baseline halogenated aromatic handling data).
-
Sigma-Aldrich. Safety Data Sheet: 1-Bromo-2,4,6-trifluorobenzene.[1][3] (Reactivity data for poly-fluorinated bromo-benzenes).
-
BenchChem. Disposal of Activated Halogenated Nitroaromatics. (General protocols for
active waste). [1]
Sources
Personal protective equipment for handling 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene
Executive Hazard Analysis (The "Why")
Handling 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene requires a safety strategy that goes beyond standard organic chemistry protocols. As a Senior Application Scientist, I must emphasize that this molecule's danger lies in the synergy of its functional groups.
You are not just handling a skin irritant; you are handling a highly electron-deficient aromatic system designed for reactivity and bioavailability.
The Molecular Hazard Triad
-
The Nitro Group (
):-
Methemoglobinemia Risk: Like many nitro-aromatics, this compound can oxidize hemoglobin to methemoglobin, impairing oxygen transport.[1][2] The effect is often delayed; a worker may feel fine until hours after exposure.
-
Energetic Potential: While the trifluoromethyl groups stabilize the ring, the nitro group introduces shock sensitivity risks if the compound is heated under confinement or subjected to metal friction.
-
-
Bis-Trifluoromethyl Groups (
):-
Enhanced Lipophilicity: These groups act as "grease," dramatically increasing the molecule's ability to penetrate the lipid bilayer of the skin. Standard nitrile gloves may offer a false sense of security due to rapid permeation.
-
Static Accumulation: Fluorinated solids are notorious for accumulating static charge during weighing, leading to powder scattering (inhalation hazard) or spark generation.
-
-
The Bromine Substituent (
):-
Reactivity: The electron-withdrawing nature of the
and groups activates the C-Br bond for Nucleophilic Aromatic Substitution. Accidental contact with nucleophiles (amines, hydroxides) can trigger rapid, exothermic decomposition.
-
Reactivity: The electron-withdrawing nature of the
Personal Protective Equipment (PPE) Matrix
Core Directive: Treat this compound as a "Silent Permeator." Do not rely on visual degradation of gloves.
| PPE Category | Standard Protocol | High-Risk Protocol (Scale-up/Spills) | Scientific Rationale |
| Hand Protection | Double Gloving: Inner: 4 mil NitrileOuter: 8 mil NitrileChange outer pair every 30 mins. | Laminate Barrier: Inner: Silver Shield® (EVOH/PE)Outer: 8 mil Nitrile (for dexterity)Required for >15 min direct contact. | Fluorinated aromatics permeate nitrile matrices. Laminate films provide broad-spectrum chemical hold-out. |
| Respiratory | Engineering Control: Certified Fume Hood (Face velocity: 80-100 fpm). | Respirator Backup: Full-face respirator with P100/OV (Organic Vapor) cartridges. | Dust from fluorinated solids is easily aerosolized by static. Vapor pressure increases significantly >40°C. |
| Eye/Face | Chemical Splash Goggles (Indirect venting). | Face Shield + Goggles Use during transfer or when heating. | Vapors are lachrymatory. Goggles seal the eyes from creeping vapors; safety glasses do not. |
| Body | Lab Coat (Cotton/Poly) Buttoned to neck. | Tyvek® Lab Coat/Apron Disposable, chemically resistant. | Cotton absorbs liquids, keeping them against the skin. Tyvek repels splashes. |
Operational Workflows
A. Weighing & Transfer (Static Control)
Context: Fluorinated solids fly. They are electrostatically active.
-
Environment: Perform all weighing inside a fume hood.
-
Static Neutralization: Use an ionizing anti-static gun on the spatula and weighing boat before transfer. Alternatively, wipe the exterior of the weighing vessel with a damp Kimwipe to discharge static.
-
Containment: Weigh into a tared vial with a cap, not an open weigh boat. Cap immediately after addition.
B. Reaction Setup ( Awareness)
Context: The electron-deficient ring makes the bromine labile.
-
Addition Order: Always add the nucleophile slowly to the solution of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene, controlling the temperature.
-
Thermal Runaway: Have an ice bath ready. If the reaction turns dark black/red rapidly or off-gasses, quench by cooling immediately.
C. Decontamination & Cleanup
Context: Water alone will not remove this lipophilic compound.
-
Solvent Wash: Wipe contaminated surfaces with an ethanol or acetone-soaked tissue first to solubilize the organic residue.
-
Surfactant Wash: Follow with a soap and water scrub to remove the solvent/chemical mixture.
-
Verification: Use a UV lamp (254 nm) to check for residual fluorescence (common in nitro-aromatics) if applicable, or swipe test.
Visualized Decision Logic
Figure 1: PPE Selection & Handling Logic
Caption: Decision tree for selecting glove types and engineering controls based on physical state and operation scale.
Figure 2: Emergency Spill Response Pathway
Caption: Immediate actions following a spill, prioritizing containment of the lipophilic toxin.
[3][4][5][6][7][8]
Waste Disposal & Transport
Disposal Classification:
-
Primary Stream: Halogenated Organic Waste.
-
Segregation: CRITICAL. Do not mix with waste streams containing strong amines, hydrides, or strong bases. The
reactivity can cause the waste container to pressurize or explode. -
Labeling: Must carry "TOXIC" and "FLAMMABLE" (if in solvent) pictograms. Explicitly list "Fluorinated Nitro-aromatic" on the tag.
Transport (Internal):
-
Secondary containment (bucket) is mandatory when moving between labs.
-
Never transport in pockets.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2776376, 1-Bromo-2,4-bis(trifluoromethyl)benzene (Analog). Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Nitrobenzene (Methemoglobinemia reference). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
